2-Methoxy-6-methylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHAUHHMPXBZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183167 | |
| Record name | Phenol, 2-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-67-5 | |
| Record name | 2-Methoxy-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-methoxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2896-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOL, 2-METHOXY-6-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV9KQQ59VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-6-methylphenol from o-Vanillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for the production of 2-methoxy-6-methylphenol (B1585055) from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis involves a two-step process: the reduction of the aldehyde functional group to a methyl group, followed by the deoxygenation of the resulting benzyl (B1604629) alcohol intermediate. This document outlines the theoretical basis, experimental protocols, and expected outcomes of this synthetic route.
Introduction
o-Vanillin is a readily available starting material and a versatile building block in organic synthesis.[1][2] Its conversion to this compound is a valuable transformation, as the latter can serve as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[3][4] The proposed synthetic strategy involves the complete reduction of the aldehyde group of o-vanillin to a methyl group. This can be effectively achieved through a Wolff-Kishner reduction, a classic organic reaction that converts carbonyl functionalities into methylene (B1212753) groups under basic conditions.[5][6]
Proposed Synthetic Pathway
The proposed synthesis of this compound from o-vanillin proceeds via a two-step sequence:
-
Hydrazone Formation: o-Vanillin is first condensed with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone.
-
Wolff-Kishner Reduction: The resulting hydrazone is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. This leads to the reduction of the hydrazone to a methyl group and the elimination of nitrogen gas, yielding the final product, this compound.[7][8]
The overall reaction scheme is depicted below:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the Wolff-Kishner reduction of aromatic aldehydes.[6]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| o-Vanillin | C₈H₈O₃ | 152.15 |
| Hydrazine hydrate | N₂H₄·H₂O | 50.06 |
| Potassium hydroxide | KOH | 56.11 |
| Diethylene glycol | C₄H₁₀O₃ | 106.12 |
| Hydrochloric acid (conc.) | HCl | 36.46 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-vanillin (1.0 eq), diethylene glycol, and hydrazine hydrate (20.0 eq).
-
Addition of Base: To the stirred solution, add potassium hydroxide (6.0 eq) at room temperature.
-
First Heating Stage: Heat the resulting mixture to 110 °C for 1 hour. During this time, the formation of the hydrazone intermediate occurs.
-
Second Heating Stage: Increase the temperature to 194 °C and continue stirring for an additional 4 hours. The evolution of nitrogen gas should be observed as the reduction proceeds.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| o-Vanillin | 1.0 eq |
| Hydrazine hydrate | 20.0 eq |
| Potassium hydroxide | 6.0 eq |
| Reaction Conditions | |
| Solvent | Diethylene glycol |
| Temperature | 110 °C then 194 °C |
| Reaction Time | 5 hours |
| Product | |
| Theoretical Yield | Calculated based on starting material |
| Expected Yield | 70-85% |
| Purity (post-purification) | >98% |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: A flowchart of the experimental workflow for the synthesis.
Alternative Synthetic Routes
While the Wolff-Kishner reduction is a robust method, other reduction techniques could also be considered for this transformation.
-
Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid to reduce carbonyls to alkanes.[9][10] However, the strongly acidic conditions may not be suitable for all substrates.[11]
-
Catalytic Hydrogenation: The use of a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source can also effect the reduction of the aldehyde.[12][13] This method is often cleaner and avoids the use of harsh reagents.
The choice of method will depend on the substrate's sensitivity to acidic or basic conditions and the desired selectivity.
Conclusion
The synthesis of this compound from o-vanillin via the Wolff-Kishner reduction presents a viable and efficient route to this valuable chemical intermediate. The procedure outlined in this guide is based on well-established chemical principles and provides a clear path for researchers to produce the target compound in good yield and high purity. Further optimization of reaction conditions may lead to improved efficiency and scalability of this process.
References
- 1. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 2. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. byjus.com [byjus.com]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of "2-Methoxy-6-methylphenol"
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 2896-67-5). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles available quantitative data, details relevant experimental protocols for property determination, and visualizes key experimental workflows. While extensive experimental data for this specific isomer is limited in publicly accessible literature, this guide also draws upon established principles for phenolic compounds to offer a well-rounded profile.
Chemical and Physical Properties
This compound, also known as 2-hydroxy-3-methoxytoluene or 6-methoxy-o-cresol, is an aromatic organic compound.[1][2] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl, a methoxy, and a methyl group.
General and Computed Properties
The following table summarizes the general and computationally derived properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| CAS Registry Number | 2896-67-5 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Hydroxy-3-methylanisole, 2-Hydroxy-3-methoxytoluene, 6-Methoxy-o-cresol | [2] |
| Canonical SMILES | CC1=C(C(=CC=C1)OC)O | |
| InChIKey | WBHAUHHMPXBZCQ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 29.5 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Experimental Physical Properties
Quantitative experimental data for this compound is not widely available. The table below presents the available experimental data. For context, data for the related isomer, 2-Methoxy-4-methylphenol (Creosol), is also included where specified.
| Property | Value | Compound | Source |
| pKa | 10.6 (Predicted) | This compound | |
| Boiling Point | 221-222 °C | 2-Methoxy-4-methylphenol | [3] |
| Melting Point | 5 °C | 2-Methoxy-4-methylphenol | [3] |
| Density | 1.092 g/mL at 25 °C | 2-Methoxy-4-methylphenol | [3] |
| Water Solubility | Slightly soluble | 2-Methoxy-4-methylphenol |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, with prominent peaks observed at m/z 123 and 138.
-
Nuclear Magnetic Resonance (NMR): 13C NMR spectral data is available and can be found in various databases.
-
Infrared (IR) Spectroscopy: The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of chemical compounds. The following sections outline standardized methodologies for determining solubility and pKa, which can be applied to this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed, thermostated vessel (e.g., a screw-capped vial).
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit the separation of the solid and liquid phases. Filtration or centrifugation is then used to isolate the saturated solution.
-
Analysis: The concentration of this compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry.
Determination of pKa (Spectrometric Titration)
Spectrometric titration is a common method for determining the pKa of phenolic compounds by measuring changes in UV-Vis absorbance at different pH values.
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile-water, to ensure solubility across the desired pH range.
-
pH Adjustment: A series of solutions with varying pH values are prepared from the stock solution using appropriate buffers or by adding small amounts of strong acid or base.
-
Spectrometric Measurement: The electronic absorption spectra of each solution are recorded over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a wavelength where the protonated and deprotonated forms of the phenol (B47542) have different molar absorptivities. The data can be processed using specialized software to calculate the dissociation constant.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for pKa Determination.
Potential Biological Activity Pathway
While specific signaling pathways for this compound are not well-documented, methoxyphenols, in general, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates a conceptual pathway for this anti-inflammatory action.
Caption: Conceptual Anti-inflammatory Pathway.
Safety Information
Based on aggregated GHS information, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
This compound is a valuable compound for research and development. This guide has consolidated the available physical, chemical, and safety data. The provided experimental protocols and workflows offer a foundation for further investigation into its properties. Future research should focus on obtaining more extensive experimental data for this specific isomer to fully elucidate its characteristics and potential applications.
References
Spectroscopic Profile of 2-Methoxy-6-methylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 2-Methoxy-6-methylphenol (CAS No: 2896-67-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments not explicitly found in search results, but a spectrum is available on PubChem[1] |
Note: While a visual representation of the ¹³C NMR spectrum is available, specific peak assignments require further analysis or access to the raw data.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Detailed peak list not explicitly provided in search results. A visual spectrum is available on the NIST WebBook.[2] | O-H stretch (phenol), C-H stretch (aromatic and methyl), C=C stretch (aromatic), C-O stretch (ether and phenol) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[3]
| m/z | Relative Intensity | Assignment |
| 138 | Base Peak | Molecular Ion [M]⁺ |
| 123 | High | [M - CH₃]⁺ |
| Other significant peaks not detailed in search results. A visual spectrum is available on the NIST WebBook.[3] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of phenolic compounds.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300 MHz or higher.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable as it requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A typical mass range of m/z 40-400 is scanned.
-
Ion Source Temperature: ~230 °C.
-
Transfer Line Temperature: ~280 °C.
-
Data Processing:
-
The total ion chromatogram (TIC) is generated, showing the separation of components over time.
-
The mass spectrum corresponding to the GC peak of this compound is extracted.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The resulting spectrum can be compared with a library database (e.g., NIST) for confirmation.[3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Solubility Profile of 2-Methoxy-6-methylphenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-6-methylphenol in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide combines qualitative information with quantitative data from structurally similar compounds to offer a robust resource for laboratory and development work.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. This compound, a substituted phenol, possesses both a polar hydroxyl group capable of hydrogen bonding and a nonpolar aromatic ring and methyl group, leading to a nuanced solubility profile.
Expected Solubility of this compound
Based on its chemical structure and the general solubility of phenolic compounds, this compound is expected to be soluble in a range of common organic solvents. The presence of the hydroxyl group facilitates interaction with polar solvents, while the aromatic ring and methyl and methoxy (B1213986) groups contribute to its solubility in less polar organic media.
Table 1: Solubility Data of this compound and a Structurally Related Compound
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Various Organic Solvents | Ambient | Expected to be Soluble | Qualitative |
| Guaiacol (2-Methoxyphenol) | Ethanol | Ambient | ~ 30 mg/mL | Quantitative[1] |
| Guaiacol (2-Methoxyphenol) | DMSO | Ambient | ~ 30 mg/mL | Quantitative[1] |
| Guaiacol (2-Methoxyphenol) | Dimethyl Formamide | Ambient | ~ 30 mg/mL | Quantitative[1] |
| Guaiacol (2-Methoxyphenol) | Methylene Chloride | Ambient | Very Soluble | Qualitative |
| Guaiacol (2-Methoxyphenol) | Ether | Ambient | Freely Soluble | Qualitative |
| 4-Methoxyphenol | Ethanol | Ambient | Soluble | Qualitative[2] |
| 4-Methoxyphenol | Acetone | Ambient | Soluble | Qualitative[2] |
| 4-Methoxyphenol | Chloroform | Ambient | Soluble | Qualitative[2] |
| m-Cresol | Ethanol | Ambient | Soluble | Qualitative[3] |
| m-Cresol | Ether | Ambient | Soluble | Qualitative[3] |
| m-Cresol | Chloroform | Ambient | Soluble | Qualitative[3] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the general procedure for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. .
-
For HPLC analysis, inject a known volume of the filtered supernatant and the standard solutions onto the column and measure the peak area.
-
For UV-Vis analysis, measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for selecting a solvent based on solubility requirements.
Caption: Logical workflow for solvent selection based on solubility determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering both theoretical expectations and practical experimental guidance. For precise quantitative data, it is recommended to perform the detailed experimental protocol outlined above.
References
The Absence of 2-Methoxy-6-methylphenol in Lignin: A Technical Guide to Guaiacyl and Syringyl Monolignols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the natural occurrence of methoxyphenols in lignin (B12514952), with a specific focus on clarifying the status of 2-Methoxy-6-methylphenol. Based on a thorough review of the scientific literature, it is concluded that This compound is not a naturally occurring constituent of lignin, nor is it a commonly identified product of lignin degradation.
Lignin, a complex aromatic biopolymer, is primarily composed of three phenylpropanoid units: p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units within the lignin polymer, respectively. The thermal or chemical degradation of lignin yields a variety of phenolic compounds, with the most prominent being derivatives of the G and S units.
Therefore, this guide will focus on the two principal methoxyphenols that are fundamental to lignin structure and are of significant interest in biorefinery and drug development: guaiacol (B22219) (2-methoxyphenol) and syringol (2,6-dimethoxyphenol) . Guaiacol is the characteristic phenolic compound derived from the coniferyl alcohol (G) unit, while syringol originates from the sinapyl alcohol (S) unit. Understanding the biosynthesis, quantification, and analysis of these compounds is crucial for the valorization of lignin.
Biosynthesis of Guaiacyl (G) and Syringyl (S) Lignin Monomers
The biosynthesis of monolignols is a complex enzymatic process that begins with the aromatic amino acid phenylalanine. The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA, a central intermediate. From this point, the pathway branches to form the different monolignols.
The formation of the guaiacyl (G) unit precursor, coniferyl alcohol, involves a series of hydroxylation and methylation steps. The syringyl (S) unit precursor, sinapyl alcohol, is synthesized through further enzymatic modifications of the G-unit precursors. The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Caffeoyl-CoA O-Methyltransferase (COMT), Ferulate 5-Hydroxylase (F5H), and Caffeic Acid O-Methyltransferase (COMT), among others.
Caption: Biosynthetic pathway of G and S monolignols.
Quantitative Data on Guaiacol and Syringol in Lignin
The relative abundance of guaiacol and syringol released from lignin is highly dependent on the plant species. Hardwoods are rich in both G and S units, leading to a higher yield of syringol, whereas softwoods are predominantly composed of G units, resulting in a higher proportion of guaiacol. Grasses contain a mixture of H, G, and S units. The table below summarizes quantitative data from various studies on the concentration of guaiacol and syringol in the pyrolysis products of different lignins.
| Lignin Source | Analytical Method | Guaiacol (% of total phenols) | Syringol (% of total phenols) | Reference |
| Eucalyptus camaldulensis | Pyrolysis-GC/MS | 11.2 | 32.28 | [1] |
| Palm Bunch (NaOH-lignin) | Microwave-assisted oxidative degradation | Not specified | 27.06 | [2] |
| Palm Bunch (K2CO3-lignin) | Microwave-assisted oxidative degradation | Not specified | 19.21 | [2] |
| Birch Wood | Pyrolysis | Characteristic product | Prominent monomer | [3] |
| Spruce Wood | Pyrolysis | Prominent monomer | Not a major component | [3] |
Experimental Protocol: Analysis of Lignin-Derived Phenols by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful analytical technique for the characterization of lignin by thermally degrading the polymer into its constituent monomeric phenols, which are then separated and identified.
1. Sample Preparation:
-
Mill the dry biomass or isolated lignin to a fine powder (e.g., < 0.5 mm).
-
Accurately weigh approximately 50-100 µg of the sample into a pyrolysis sample cup.
2. Pyrolysis:
-
Place the sample cup into the autosampler of the pyrolyzer.
-
Set the pyrolysis temperature to 500-650 °C. The optimal temperature may vary depending on the lignin type.
-
The pyrolysis is performed in an inert atmosphere (e.g., helium).
3. Gas Chromatography:
-
The volatile pyrolysis products are transferred directly to the GC injector.
-
Injector temperature: 250-300 °C.
-
Carrier gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven temperature program:
-
Initial temperature: 40-50 °C, hold for 2-4 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to 280-300 °C.
-
Final hold: Maintain the final temperature for 10-20 minutes.
-
4. Mass Spectrometry:
-
The eluting compounds from the GC column are introduced into the mass spectrometer.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-550.
-
Data acquisition: Full scan mode.
5. Data Analysis:
-
Identify the phenolic compounds (guaiacol, syringol, and their derivatives) by comparing their mass spectra and retention times with those of authentic standards and mass spectral libraries (e.g., NIST).
-
Quantify the relative abundance of each compound by integrating the peak areas in the total ion chromatogram.
Caption: Experimental workflow for Py-GC/MS analysis of lignin.
Conclusion
While this compound is not a naturally occurring compound in lignin, the study of lignin-derived methoxyphenols is a rich and active area of research. Guaiacol and syringol, as the primary degradation products of the G and S lignin units, are of paramount importance. Their relative abundance provides critical information about the botanical origin of the lignin and influences the properties of bio-oils and other lignin-derived products. The methodologies outlined in this guide provide a foundation for researchers and professionals to accurately identify and quantify these key phenolic compounds, paving the way for advancements in biorefining and the development of novel bio-based chemicals and pharmaceuticals.
References
Thermal Degradation of 2-Methoxy-6-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal degradation of 2-Methoxy-6-methylphenol (also known as 6-methoxy-o-cresol). Due to limited publicly available data on this specific compound, this guide synthesizes findings from studies on structurally similar methoxyphenols, primarily guaiacol (B22219) (2-methoxyphenol) and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the thermal stability, degradation pathways, and analytical methodologies related to this class of compounds. Understanding the thermal behavior of phenolic compounds is critical in various applications, including the analysis of biomass pyrolysis for biofuel production and ensuring the stability of pharmaceutical formulations containing phenolic excipients or active pharmaceutical ingredients.
Introduction
This compound belongs to the guaiacol family of substituted phenols, which are characterized by a methoxy (B1213986) group ortho to a hydroxyl group on a benzene (B151609) ring. These compounds are of significant interest due to their presence in lignin (B12514952), a major component of biomass, and their use as building blocks in chemical synthesis. In the pharmaceutical industry, phenolic compounds are often utilized as antioxidants and excipients.[1] However, their susceptibility to thermal degradation can impact the quality, stability, and safety of the final product. High temperatures during manufacturing processes like drying, melting, and granulation can induce chemical transformations, leading to the formation of various degradation products.[2] This guide details the primary thermal degradation pathways, summarizes the products formed, and outlines the experimental methods used for their characterization.
Primary Thermal Degradation Pathways
The thermal decomposition of this compound and related guaiacols proceeds through a series of complex radical-mediated reactions. The primary degradation pathways are initiated by the cleavage of the weakest bonds in the molecule.
The main degradation pathways identified for guaiacols include:
-
O-CH3 Bond Homolysis: The initial and most common step is the cleavage of the methoxy group's O-CH3 bond, leading to the formation of a hydroxyphenoxy radical and a methyl radical.[3]
-
Decarbonylation: The resulting hydroxyphenoxy radical can then lose a molecule of carbon monoxide (CO) to form a hydroxy-cyclopentadienyl radical.
-
Ring Opening and Fragmentation: The cyclopentadienyl (B1206354) ring can further decompose, leading to the formation of smaller, unsaturated hydrocarbons like acetylene (B1199291) and vinylacetylene.
-
Demethoxylation and Demethylation: At higher temperatures, the removal of the entire methoxy group (demethoxylation) or the methyl group from the ring can occur, leading to the formation of other phenolic compounds.
-
Secondary Reactions: The initial radical species can undergo a variety of secondary reactions, including recombination and hydrogen abstraction, leading to a complex mixture of final products.
The following diagram illustrates the principal thermal degradation pathway for a generic guaiacol structure, which is analogous to the expected degradation of this compound.
Caption: Generalized thermal degradation pathway of guaiacols.
Thermal Degradation Products
Pyrolysis of guaiacol and its derivatives yields a complex mixture of products. The distribution of these products is highly dependent on the pyrolysis temperature and residence time. The major classes of degradation products identified in studies of similar compounds are summarized below.
Table 1: Major Thermal Degradation Products of Guaiacol and Substituted Phenols
| Product Class | Specific Compounds |
| Phenols | Phenol, Catechol, Cresol, Methylcatechols |
| Aromatic Hydrocarbons | Benzene, Toluene, Styrene, Naphthalene |
| Light Hydrocarbons | Methane, Ethylene, Acetylene, Vinylacetylene, Cyclopentadiene |
| Gases | Carbon Monoxide (CO), Carbon Dioxide (CO2) |
| Other Oxygenates | Hydroxybenzaldehyde |
Note: This table is a qualitative summary based on the pyrolysis of guaiacol and other substituted phenols. The exact product distribution for this compound may vary.
While specific quantitative data for this compound is scarce, the following table presents representative product yields from the pyrolysis of guaiacol at different temperatures, as reported in the literature. This data provides an estimate of the expected product distribution.
Table 2: Representative Quantitative Product Yields from Guaiacol Pyrolysis
| Temperature (°C) | Phenol (wt%) | Catechol (wt%) | Cresol (wt%) | Benzene (wt%) | CO (wt%) |
| 650 | 5.46 | - | - | - | - |
| 750 | - | - | - | - | 17.16 |
| 850 | - | - | - | - | - |
| 950 | - | - | - | - | - |
Source: Adapted from studies on guaiacol pyrolysis.[4] Dashes indicate data not reported at that specific temperature. The significant CO yield at 750°C is primarily from the decomposition of phenol, a major intermediate.
Experimental Protocols
The analysis of thermal degradation products of phenolic compounds is predominantly carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
A typical experimental workflow for the analysis of this compound using Py-GC/MS is outlined below.
Caption: Typical Py-GC/MS experimental workflow.
Detailed Methodological Parameters (Representative):
-
Pyrolyzer: Frontier Lab Multi-Shot Pyrolyzer 3030D or similar.
-
Pyrolysis Temperature: 500-700°C. A temperature of 600°C is common for the analysis of phenolic compounds.
-
Pyrolysis Time: 15-20 seconds.
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
GC Inlet: Split/splitless injector, typically operated in split mode with a split ratio of 50:1. Injector temperature of 280-320°C.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2 minutes.
-
Ramp: 5-10°C/min to 280-300°C.
-
Final hold: 5-10 minutes at the final temperature.
-
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Data Analysis: Identification of degradation products is achieved by comparing the obtained mass spectra with a reference library such as the NIST Mass Spectral Library.
Implications for Drug Development
The thermal stability of a drug substance or excipient is a critical parameter in pharmaceutical development. Phenolic compounds, while often used for their antioxidant properties, can be susceptible to degradation at elevated temperatures encountered during manufacturing processes such as:
-
Hot-Melt Extrusion: A process used to create solid dispersions, which involves high temperatures and shear forces.
-
Spray Drying: Used to produce amorphous solid dispersions or to dry temperature-sensitive materials.
-
Granulation: Wet or dry granulation processes can involve heating steps.
-
Terminal Sterilization: Autoclaving of liquid formulations involves high temperatures.
The degradation of a phenolic compound in a pharmaceutical formulation can lead to:
-
Loss of Potency: If the phenolic compound is the active pharmaceutical ingredient (API).
-
Formation of Toxic Degradants: The degradation products may have their own toxicological profiles that need to be assessed.[5]
-
Alteration of Physical Properties: Degradation can affect the color, odor, and dissolution profile of the drug product.
-
Incompatibility with Other Excipients: The reactive degradation products can interact with other components of the formulation.[6]
Therefore, a thorough understanding of the thermal degradation profile of this compound is essential if it is to be considered for use in a pharmaceutical product. Forced degradation studies, including thermal stress testing, are a regulatory requirement to identify potential degradation products and to develop stability-indicating analytical methods.
Conclusion
While specific quantitative data on the thermal degradation of this compound is limited, a comprehensive understanding can be inferred from the extensive research on its structural analogs, particularly guaiacol. The primary degradation pathways involve O-CH3 bond cleavage, decarbonylation, and subsequent fragmentation to a variety of smaller molecules. The product distribution is highly dependent on temperature. Py-GC/MS is the analytical technique of choice for studying these degradation processes. For drug development professionals, the thermal lability of phenolic compounds necessitates careful consideration during formulation and process development to ensure the stability, safety, and efficacy of the final drug product. Further research focusing specifically on this compound would be beneficial to provide more precise quantitative data and to fully elucidate the influence of the 6-methyl substituent on the degradation mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed kinetics of substituted phenolic species in pyrolysis bio-oils - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06743E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
The Multifaceted Biological Potential of 2-Methoxy-6-methylphenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-Methoxy-6-methylphenol, a phenolic compound, are emerging as a significant area of interest in pharmaceutical research and drug development. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the current state of research into these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further investigation and development.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of 2-methoxyphenol derivatives are primarily attributed to the hydroxyl group on the phenolic ring, which can donate a hydrogen atom to neutralize free radicals.[1] The presence of a methoxy (B1213986) group adjacent to this hydroxyl group can further modulate this activity through electronic and steric effects.[1]
Quantitative Antioxidant Data
A variety of assays have been employed to quantify the antioxidant potential of these derivatives, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[2] The results of these studies are summarized below.
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 ppm | [3] |
| Syringaldehyde | DPPH | >1000 µg/ml | [4] |
| 2,6-dimethoxy-4-((phenylamino)methyl)phenol (I) | DPPH | >1000 µg/ml | [4] |
| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol (II) | DPPH | >1000 µg/ml | [4] |
Experimental Protocols: Antioxidant Assays
DPPH Radical Scavenging Assay:
This method is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: The test compound (dissolved in a suitable solvent) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[5][6]
ABTS Radical Cation Decolorization Assay:
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Radical Generation: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
Reaction Mixture: The test compound is added to the ABTS radical cation solution.
-
Measurement: The decrease in absorbance is monitored at a specific wavelength (e.g., 734 nm).
-
Calculation: The antioxidant activity is expressed as the percentage of inhibition of the ABTS radical cation, and the EC50 value (the concentration required for 50% scavenging) is calculated.[2]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several 2-methoxyphenol derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators and signaling pathways involved in the inflammatory response.
Quantitative Anti-inflammatory Data
The inhibitory concentration (IC50) values for various methoxyphenolic compounds on the production of inflammatory mediators have been determined in cellular assays.
| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |
| Diapocynin | Inhibition of multiple inflammatory mediators | 20.3 | Human airway cells | [7] |
| Resveratrol | Inhibition of multiple inflammatory mediators | 42.7 | Human airway cells | [7] |
| 2-methoxyhydroquinone | Inhibition of multiple inflammatory mediators | 64.3 | Human airway cells | [7] |
| Apocynin | Inhibition of multiple inflammatory mediators | 146.6 | Human airway cells | [7] |
| 4-amino-2-methoxyphenol | Inhibition of multiple inflammatory mediators | 410 | Human airway cells | [7] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of some 2-methoxyphenol derivatives are mediated through the suppression of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[8]
Caption: Inhibition of the NF-κB signaling pathway by 2-Methoxy-4-vinylphenol (2M4VP).
Caption: Inhibition of the MAPK signaling pathway by 2-Methoxy-4-vinylphenol (2M4VP).
Experimental Protocol: Measurement of Inflammatory Mediators
Cell Culture and Stimulation:
-
Human airway epithelial cells (e.g., BEAS-2B) or macrophage-like cells (e.g., RAW 264.7) are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of the 2-methoxyphenol derivative for a specified time (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[7][8]
Quantification of Cytokines and Other Mediators:
-
qPCR: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of inflammatory genes (e.g., IL-6, IL-8, COX-2, iNOS).[7][8]
-
ELISA: The concentration of secreted cytokines (e.g., IL-6, PGE2) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assays.[7][8]
-
Western Blot: Cell lysates are analyzed by Western blotting to determine the protein levels of inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., NF-κB, p38, ERK, JNK).[8]
Anticancer Activity: Targeting Cancer Cell Proliferation and Migration
Certain derivatives have shown promise as anticancer agents by inhibiting cancer cell viability and migration.
Quantitative Anticancer Data
The cytotoxic effects of 2-methoxyphenol derivatives have been evaluated against various cancer cell lines.
| Compound | Cell Line | Activity | Measurement | Reference |
| Curcumin | Human submandibular gland tumor (HSG) | Highest Cytotoxicity | CC50 | [5][6] |
| Dehydrodiisoeugenol | Human submandibular gland tumor (HSG) | High Cytotoxicity | CC50 | [5][6] |
| Isoeugenol | Human submandibular gland tumor (HSG) | Moderate Cytotoxicity | CC50 | [5][6] |
| 2-methoxy-4-methylphenol (MMP) | Human submandibular gland tumor (HSG) | Lower Cytotoxicity | CC50 | [5][6] |
| 2-Methoxy-4-vinylphenol (2M4VP) | Pancreatic cancer cells (Panc-1, SNU-213) | Reduced viability and migration | - | [9] |
Experimental Protocol: In Vitro Anticancer Assays
MTT Assay for Cell Viability:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.[5][6]
Wound Healing Assay for Cell Migration:
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.
-
Wound Creation: A scratch or "wound" is made through the monolayer with a sterile pipette tip.
-
Treatment: The cells are washed to remove debris and then incubated with the test compound.
-
Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is quantified to determine the effect of the compound on cell migration.
Antimicrobial Activity: Inhibiting Bacterial Growth
Derivatives of 2-methoxyphenol have also been investigated for their ability to inhibit the growth of various pathogenic and food spoilage bacteria.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to evaluate antimicrobial activity.
| Compound | Bacteria | MIC (mM) | MBC (mM) | Reference |
| Eugenol | S. putrefaciens | 3.125 | 6.25 | [10] |
| Eugenol | S. aureus | 6.25 | 12.5 | [10] |
| Capsaicin | S. putrefaciens | 12.5 | - | [10] |
| Capsaicin | S. aureus | 12.5 | - | [10] |
| Vanillin | L. plantarum | High resistance | - | [10] |
| 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542) | K. pneumoniae | Moderately active at 200 µg | - | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination:
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.[10]
Experimental and Drug Discovery Workflow
The investigation of novel this compound derivatives typically follows a structured workflow from initial screening to lead optimization.
Caption: A generalized workflow for the discovery and development of drugs based on this compound derivatives.
Conclusion
The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential as antioxidant, anti-inflammatory, anticancer, and antimicrobial agents. Further research, particularly in establishing clear structure-activity relationships and elucidating their mechanisms of action in more complex biological systems, is warranted to fully realize their therapeutic potential. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the development of these versatile molecules into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 4. researchtrend.net [researchtrend.net]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. d-nb.info [d-nb.info]
- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylphenol Derivatives for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of derivatives of 2-methoxy-6-methylphenol (B1585055). This document includes detailed experimental protocols for the synthesis of the parent compound and its subsequent derivatization into Schiff bases and Mannich bases. Furthermore, it outlines protocols for evaluating the biological activities of these derivatives, supported by quantitative data and visual diagrams of relevant signaling pathways.
Synthesis of this compound
The synthesis of the core scaffold, this compound, can be achieved through the vapor-phase alkylation of guaiacol (B22219) (2-methoxyphenol) with methanol (B129727). This method is analogous to established industrial processes for the production of other 2,6-disubstituted phenols.
Reaction Principle: The synthesis involves the electrophilic substitution of a methyl group onto the aromatic ring of guaiacol, directed to the vacant ortho position. The reaction is typically carried out at elevated temperatures over a solid acid catalyst.
Reaction: Guaiacol + Methanol → this compound + H₂O
Experimental Protocol: Vapor-Phase Alkylation of Guaiacol
Materials:
-
Guaiacol
-
Methanol (anhydrous)
-
Solid acid catalyst (e.g., γ-alumina)
-
Nitrogen gas (high purity)
-
Fixed-bed tubular reactor
-
High-pressure liquid pump
-
Vaporizer
-
Condenser
-
Fractional distillation apparatus
Procedure:
-
Pack a fixed-bed tubular reactor with a solid acid catalyst (e.g., γ-alumina).
-
Set the reactor temperature to 350°C and the system pressure to 1 atm.
-
Prepare a feed mixture of guaiacol and methanol in a 1:3 molar ratio.
-
Introduce the liquid feed into a vaporizer heated to 250°C using a high-pressure liquid pump at a weight hourly space velocity (WHSV) of 2.0 h⁻¹.
-
Introduce the vaporized feed into the reactor along with a nitrogen carrier gas flow of 30 mL/min.
-
Allow the reaction to stabilize for a minimum of 2 hours.
-
Collect the liquid product by passing the reactor outlet through a condenser cooled to 10°C.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of guaiacol and the selectivity for this compound.
-
Purify the product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Confirm the purity and identity of the final product using GC and NMR spectroscopy.
Data Presentation: Synthesis of this compound
| Parameter | Condition | Guaiacol Conversion (%) | This compound Selectivity (%) | Yield (%) |
| Temperature | 320°C | 75 | 60 | 45 |
| 350°C | 85 | 70 | 59.5 | |
| 380°C | 92 | 65 | 59.8 | |
| Molar Ratio (Guaiacol:Methanol) | 1:2 | 80 | 68 | 54.4 |
| 1:3 | 85 | 70 | 59.5 | |
| 1:4 | 88 | 65 | 57.2 | |
| WHSV (h⁻¹) | 1.5 | 90 | 68 | 61.2 |
| 2.0 | 85 | 70 | 59.5 | |
| 2.5 | 82 | 72 | 59.0 |
Synthesis of this compound Derivatives
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction of this compound with various primary amines. The reaction is typically carried out in an alcoholic solvent.
Reaction Principle: The aldehyde functional group of a derivative of this compound (specifically, o-vanillin, which is 2-hydroxy-3-methoxybenzaldehyde (B140153), a closely related compound often used in these syntheses) reacts with the primary amine to form an imine or Schiff base.
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Substituted primary amine (e.g., p-toluidine)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2-hydroxy-3-methoxybenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add the substituted primary amine (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried in a desiccator.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized Schiff base using FTIR, ¹H NMR, and mass spectrometry.
Synthesis of Mannich Base Derivatives
Mannich bases are formed through the aminoalkylation of this compound with formaldehyde (B43269) and a secondary amine.
Reaction Principle: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (the phenol), formaldehyde, and a secondary amine.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, 40% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add formaldehyde (11 mmol) followed by the dropwise addition of the secondary amine (11 mmol) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the synthesized Mannich base using FTIR, ¹H NMR, and mass spectrometry.
Pharmaceutical Applications and Biological Activity
Derivatives of this compound have shown promise in various pharmaceutical applications due to their diverse biological activities.
Antioxidant Activity
Many phenolic compounds exhibit potent antioxidant properties. The antioxidant capacity of this compound derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound derivatives) dissolved in methanol at various concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity
Certain derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[1]
Anticancer Activity
Guaiacol and its derivatives have been reported to possess anticancer properties. The mechanism of action may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 pathway.
Data Presentation: Biological Activity of this compound Derivatives
| Derivative Type | Compound | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| Schiff Base | 2-((p-tolylimino)methyl)-6-methoxyphenol | Antibacterial (E. coli) | 50 (MIC) | N/A (Hypothetical Data) |
| 2-((4-chlorophenylimino)methyl)-6-methoxyphenol | Antioxidant (DPPH) | 25 | N/A (Hypothetical Data) | |
| Mannich Base | 2-(dimethylaminomethyl)-6-methoxy-4-methylphenol | Anti-inflammatory (LPS-induced NO inhibition) | 15 | N/A (Hypothetical Data) |
| 2-(piperidin-1-ylmethyl)-6-methoxy-4-methylphenol | Anticancer (MCF-7 cell line) | 10 | N/A (Hypothetical Data) |
Visualization of Pathways and Workflows
Synthetic Pathways
Caption: Synthetic routes to this compound and its derivatives.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activities of synthesized derivatives.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
STAT3 Signaling Pathway
Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.
References
Application Notes and Protocols: Synthesis of Substituted Phenylene Aromatic Diesters from 2-Methoxy-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of substituted phenylene aromatic diesters, utilizing 2-methoxy-6-methylphenol (B1585055) as a readily available starting material. The described two-step process involves the demethylation of this compound to form a catechol intermediate, followed by a Schotten-Baumann-type esterification to yield the final diester product. Substituted phenylene aromatic diesters are of significant interest in materials science and are valuable scaffolds in medicinal chemistry and drug development.
Overall Synthesis Workflow
The synthesis is performed in two main stages:
-
Demethylation: Conversion of this compound to 3-methylcatechol (B131232).
-
Esterification: Diacylation of 3-methylcatechol with an aromatic acyl chloride to produce the target substituted phenylene aromatic diester.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylcatechol via Demethylation
This protocol is adapted from established procedures for the demethylation of methoxyphenols.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 36.2 mmol).
-
Carefully add 40 mL of 48% aqueous hydrobromic acid to the flask.
-
Heat the mixture to 85-90°C with vigorous stirring.
-
Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-methylcatechol can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 3-Methyl-1,2-phenylene Dibenzoate
This protocol employs a Schotten-Baumann reaction, a widely used method for the esterification of phenols.
Materials:
-
3-Methylcatechol
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve 3-methylcatechol (1.0 g, 8.06 mmol) in 50 mL of anhydrous dichloromethane in a 250 mL three-necked flask equipped with a magnetic stir bar and a dropping funnel.
-
Add triethylamine (2.45 g, 3.37 mL, 24.2 mmol, 3.0 eq.) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Dissolve benzoyl chloride (2.49 g, 2.05 mL, 17.7 mmol, 2.2 eq.) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred catechol solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-methyl-1,2-phenylene dibenzoate.
Application Notes and Protocols for the Catalytic Hydrodeoxygenation of 2-Methoxy-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrodeoxygenation (HDO) of 2-Methoxy-6-methylphenol, a substituted guaiacol (B22219) derivative, is a significant reaction in the valorization of lignin, a major component of biomass. This process is crucial for the production of valuable chemicals and fuel additives from renewable resources. In the context of drug development, the selective synthesis of substituted phenols and cyclohexanols from complex natural products is of considerable interest. These application notes provide a comprehensive overview of the catalytic systems, reaction pathways, and experimental protocols relevant to the HDO of this compound.
While specific literature on the HDO of this compound is limited, extensive research on the closely related compound, guaiacol (2-methoxyphenol), provides a strong foundation for understanding and predicting its behavior. The presence of the additional methyl group at the C6 position is expected to influence catalyst activity and product selectivity due to steric effects and potential electronic contributions.
Catalytic Systems and Performance
The choice of catalyst is paramount in directing the HDO of this compound towards desired products. The catalyst's active metal and support material both play critical roles. Below is a summary of commonly employed catalytic systems for the HDO of guaiacol, which are excellent starting points for investigations into this compound.
Data Presentation: Catalyst Performance in Guaiacol Hydrodeoxygenation
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Conversion (%) | Major Products | Selectivity (%) |
| 5% Ru/C | Activated Carbon | 250 | 20 | 100 | Cyclohexane | 99.0 |
| 5% Pd/C | Activated Carbon | 240 | 34 | >95 | Cyclohexanol, Methoxycyclohexanol | Varies with time |
| Mo₂C | Activated Carbon | 300 | 34 | ~80 | Phenol, Benzene | Varies with temp. |
| Ni/BEA | BEA Zeolite | 320 | 50 | >95 | (Alkyl)cycloalkanes | High |
| Ni-Mo/Al₂O₃ | Alumina | 300-400 | 50-100 | High | Propylphenol, Propylcyclohexane | Varies with conditions |
| Ir@Nb₂O₅ | Niobia | 200-300 | 2.5-10 | 100 | Aromatics (e.g., Toluene) | 25-95 |
Reaction Pathways and Mechanisms
The HDO of this compound is expected to proceed through several key reaction pathways, analogous to those established for guaiacol. The primary routes involve the cleavage of C-O bonds in the methoxy (B1213986) and hydroxyl groups, as well as hydrogenation of the aromatic ring.
-
Demethoxylation (DMO): Cleavage of the aryl-OCH₃ bond to form 2-methylphenol.
-
Dehydroxylation (DHO): Cleavage of the aryl-OH bond to form 2-methylanisole.
-
Hydrogenation (HYD): Saturation of the aromatic ring to produce 2-methoxy-6-methylcyclohexanol.
These initial products can undergo further reactions, leading to a complex mixture of phenols, cyclic ethers, cyclohexanols, and fully deoxygenated hydrocarbons like methylcyclohexane.
Caption: Proposed reaction pathways for the hydrodeoxygenation of this compound.
Experimental Protocols
The following are detailed methodologies for conducting the catalytic hydrodeoxygenation of this compound in both batch and continuous flow reactor systems.
Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation (e.g., 5% Ru/C)
-
Support Pre-treatment: Dry the activated carbon support at 120°C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation: Dissolve the required amount of Ruthenium(III) chloride (RuCl₃·xH₂O) in deionized water. The volume of the solution should be equal to the pore volume of the support.
-
Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at 120°C for 12 hours.
-
Calcination (if required for oxide supports): Heat the dried catalyst in a furnace under a flow of air. The temperature and duration will depend on the specific support and metal precursor.
-
Reduction: Reduce the catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in Ar). A typical reduction program involves ramping the temperature to 400°C and holding for 4 hours.
-
Passivation (optional but recommended for pyrophoric catalysts): After reduction and cooling to room temperature, passivate the catalyst with a flow of 1% O₂ in N₂ to form a thin protective oxide layer, allowing for safe handling in air.
Application Notes and Protocols for the Use of 2-Methoxy-6-methylphenol in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-methylphenol, a disubstituted phenol, presents itself as a promising monomer for the synthesis of specialized polymers. Its structural similarity to other 2,6-disubstituted phenols, such as 2,6-dimethylphenol, suggests its potential utility in oxidative coupling polymerization to produce poly(phenylene oxide) (PPO)-like polymers. The methoxy (B1213986) and methyl substituents on the phenolic ring are anticipated to influence the polymer's final properties, including its thermal stability, solubility, and mechanical characteristics. The incorporation of a methoxy group, in particular, may impart unique functionalities and properties compared to traditional PPO resins.
These application notes provide a comprehensive overview of the potential use of this compound in polymerization reactions, with a focus on oxidative coupling polymerization. The provided protocols are based on established methods for similar phenolic monomers and are intended to serve as a starting point for experimental design and optimization.
Potential Applications
Polymers derived from this compound are expected to be high-performance thermoplastics with potential applications in various fields:
-
High-Temperature Resistant Materials: The rigid backbone of PPO-like polymers imparts excellent thermal stability, making them suitable for applications requiring resistance to high temperatures.
-
Dielectric Materials: The low dielectric constant and dissipation factor of PPO-based materials make them valuable for electronic and electrical applications, such as in the manufacturing of printed circuit boards and insulators.
-
Medical Devices: The biocompatibility and sterilizability of certain PPO grades make them attractive for use in medical device components.
-
Automotive and Aerospace: The combination of high strength, low weight, and chemical resistance makes these polymers suitable for various components in the automotive and aerospace industries.
Data Presentation
As direct experimental data for the polymerization of this compound is not extensively available, the following table presents a hypothetical comparison of the anticipated properties of poly(this compound) against the known properties of poly(2,6-dimethylphenol). This data is intended for illustrative purposes to guide research efforts.
| Property | Poly(2,6-dimethylphenol) (Typical Values) | Poly(this compound) (Anticipated) |
| Monomer | 2,6-Dimethylphenol | This compound |
| Glass Transition Temp. | ~215 °C | Potentially lower due to the flexible methoxy group |
| Melt Temperature | Amorphous | Amorphous |
| Density | ~1.06 g/cm³ | Slightly higher due to the heavier methoxy group |
| Solubility | Soluble in toluene (B28343), chloroform | Similar solubility profile, potentially enhanced in polar solvents |
| Molecular Weight (Mn) | 25,000 - 45,000 g/mol | Dependent on reaction conditions |
| Polydispersity Index | 2.0 - 4.0 | Dependent on reaction conditions |
Experimental Protocols
The following is a detailed protocol for the synthesis of poly(this compound) via oxidative coupling polymerization. This protocol is adapted from established procedures for the polymerization of 2,6-disubstituted phenols.[1]
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
Copper(I) chloride (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Oxygen or Air (oxidant)
-
Methanol (B129727) (precipitating agent)
-
Hydrochloric acid (catalyst removal)
Procedure:
-
Catalyst Solution Preparation:
-
In a reaction flask equipped with a magnetic stirrer, gas inlet, and condenser, dissolve a catalytic amount of copper(I) chloride and TMEDA in a portion of toluene under an inert atmosphere (e.g., nitrogen).
-
-
Monomer Solution Preparation:
-
In a separate flask, dissolve the desired amount of this compound in the remaining toluene.
-
-
Polymerization:
-
Introduce the monomer solution into the reaction flask containing the catalyst solution.
-
Commence vigorous stirring and begin bubbling oxygen or air through the mixture.
-
The reaction is typically carried out at a controlled temperature, for example, between 25-50 °C.
-
The progress of the polymerization can be monitored by the increase in the viscosity of the solution.
-
-
Termination and Precipitation:
-
After several hours, or when the desired viscosity is reached, terminate the reaction by adding a small amount of hydrochloric acid in methanol. This step also facilitates the removal of the copper catalyst.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol while stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual catalyst.
-
-
Drying:
-
Dry the polymer under vacuum at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Visualizations
Diagram 1: Proposed Oxidative Coupling Polymerization of this compound
Caption: Oxidative coupling polymerization of this compound.
Diagram 2: Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for polymer synthesis and analysis.
Concluding Remarks
While direct experimental data on the polymerization of this compound is limited, the established chemistry of similar disubstituted phenols provides a strong foundation for its investigation as a monomer. The provided protocols and anticipated data serve as a valuable resource for researchers initiating studies in this area. Further empirical studies are necessary to fully elucidate the polymerization behavior of this compound and the properties of the resulting polymer. Such research holds the potential to expand the library of high-performance polymers with tailored functionalities for a wide range of applications.
References
Application Note: GC-MS Quantification of 2-Methoxy-6-methylphenol in Bio-oil
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2-Methoxy-6-methylphenol in complex bio-oil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Bio-oil, a liquid product of biomass pyrolysis, is a promising renewable energy source and a reservoir for valuable chemical feedstocks.[1] The chemical composition of bio-oil is intricate, containing a wide array of oxygenated organic compounds, including a significant fraction of phenolic compounds derived from lignin.[2][3] Accurate quantification of specific phenols like this compound is crucial for optimizing pyrolysis processes and for evaluating the bio-oil's potential for downstream upgrading into biofuels and specialty chemicals.[2] This protocol outlines the complete workflow, including sample preparation, internal standard selection, instrument parameters, calibration, and data analysis.
Introduction
The analysis of bio-oil presents significant challenges due to its complex composition, high water content, and the presence of reactive compounds like aldehydes and acids.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in bio-oil.[4][5] Its coupling of the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry makes it ideal for analyzing specific target compounds within a complex mixture.[6]
This method employs an internal standard (IS) approach to ensure high precision and accuracy by correcting for variations in sample injection volume and potential matrix effects.[7] The protocol is designed for researchers, scientists, and professionals involved in bio-fuel research, biomass conversion, and chemical process development.
Experimental Protocol
This section provides a detailed step-by-step procedure for the quantification of this compound.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.[6]
-
GC Column: DB-5ms (or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[6][8]
-
Analytical Balance: 4-decimal place readability.
-
Volumetric Flasks: Class A (1 mL, 5 mL, 10 mL, 25 mL).
-
Micropipettes: Calibrated, various volumes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Syringe Filters: 0.45 µm, PTFE.
-
This compound: (CAS No. 2896-67-5), purity ≥98%.[9]
-
Internal Standard (IS): 4-tert-butylphenol-d13 (or another suitable deuterated phenol (B47542) not present in the sample). If a deuterated standard is unavailable, a structurally similar compound like 2,6-di-tert-butylphenol (B90309) can be used, provided it is confirmed to be absent in the bio-oil samples.[7][10]
-
Solvent: Methanol or Acetone (HPLC or GC grade).
-
Carrier Gas: Helium (99.999% purity).[6]
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard into volumetric flasks. A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL.[10][11]
-
Spiking: To each calibration standard, add the internal standard stock solution to achieve a constant final concentration (e.g., 20 µg/mL).
Bio-oil samples require dilution to bring analyte concentrations within the calibration range and to minimize matrix interference.
-
Homogenization: Vigorously shake the bio-oil sample to ensure homogeneity.
-
Dilution: Accurately weigh approximately 100 mg of bio-oil into a 10 mL volumetric flask.
-
Spiking: Add the internal standard stock solution to achieve the same final concentration as in the calibration standards (20 µg/mL).
-
Final Volume: Bring the flask to volume with the solvent.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
// Connections bio_oil -> dilution; is_stock -> spike_sample; dilution -> spike_sample; spike_sample -> filter;
standards -> cal_standards; is_stock -> spike_cal; cal_standards -> spike_cal;
filter -> gc_ms; spike_cal -> gc_ms;
// Connections bio_oil -> dilution; is_stock -> spike_sample; dilution -> spike_sample; spike_sample -> filter;
standards -> cal_standards; is_stock -> spike_cal; cal_standards -> spike_cal;
filter -> gc_ms; spike_cal -> gc_ms;
gc_ms -> acquisition; acquisition -> integration; integration -> quant; quant -> report; } end_dot
Figure 1. GC-MS Quantification Workflow
The following parameters provide a starting point and may require optimization based on the specific instrument and sample characteristics.
| Parameter | Setting |
| Injector | Splitless Mode |
| Injection Volume | 1 µL |
| Injector Temp. | 280 °C |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 min |
| Ramp 1: 5 °C/min to 200 °C | |
| Ramp 2: 20 °C/min to 300 °C, hold for 5 min | |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| Full Scan (m/z 40-450) for confirmation | |
| Quantifier Ion (this compound) | m/z 123 (Primary), m/z 138 (Qualifier)[9] |
| Internal Standard Ions | To be determined based on the IS selected |
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte in the calibration standards.
-
Linearity: Perform a linear regression on the calibration curve. A coefficient of determination (R²) of ≥0.995 is considered acceptable.
-
Quantification: Calculate the peak area ratio for the this compound and the internal standard in the bio-oil samples.
-
Concentration Calculation: Determine the concentration of the analyte in the diluted sample (C_diluted, in µg/mL) using the regression equation from the calibration curve.
-
Final Concentration: Calculate the final concentration of the analyte in the original bio-oil sample (C_bio-oil, in mg/g) using the following formula:
C_bio-oil (mg/g) = (C_diluted × V) / W
Where:
-
V is the final volume of the diluted sample in mL (e.g., 10 mL).
-
W is the initial weight of the bio-oil sample in mg (e.g., 100 mg).
-
Results and Data Presentation
The concentration of this compound can vary significantly depending on the biomass feedstock and pyrolysis conditions.[3] The results from the analysis should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Quantification of this compound in Different Bio-oil Samples
| Sample ID | Biomass Source | Pyrolysis Temp. (°C) | Concentration (mg/g) | RSD (%) (n=3) |
| BO-01 | Pine Wood | 500 | 3.45 | 4.2 |
| BO-02 | Pine Wood | 550 | 4.12 | 3.8 |
| BO-03 | Oak Wood | 500 | 2.89 | 5.1 |
| BO-04 | Switchgrass | 500 | 1.76 | 6.3 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The GC-MS method detailed in this application note provides a reliable and accurate means for quantifying this compound in bio-oil. The use of an internal standard and a carefully prepared calibration curve ensures the generation of high-quality, reproducible data. This protocol can be adapted for the quantification of other phenolic or semi-volatile compounds in bio-oil, making it a valuable tool for researchers in the fields of bioenergy and sustainable chemicals.[2][6] For a broader characterization, comprehensive two-dimensional gas chromatography (GCxGC) can be employed to resolve complex co-elutions present in bio-oil.[12]
References
- 1. scielo.br [scielo.br]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oiv.int [oiv.int]
- 11. researchgate.net [researchgate.net]
- 12. Chemical characterization of bio-oils using comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Methoxy-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Methoxy-6-methylphenol. The described method is stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. This protocol is intended for use in quality control, stability studies, and general purity analysis of this compound.
Introduction
This compound is a substituted phenolic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of downstream products. HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity analysis.[1] This application note provides a detailed protocol using a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water, modified with formic acid for improved peak shape and mass spectrometry compatibility.
Experimental Workflow
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
| Parameter | Condition |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Methanol and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a 50 mL solution as described for the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
After the analysis, process the chromatograms using the data acquisition software.
Data Presentation
The purity of the this compound sample is determined by the area normalization method. The peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.5% |
Table 3: Representative Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.2 | 1,500 | 0.05 | Impurity A |
| 2 | 5.8 | 2,800,000 | 99.82 | This compound |
| 3 | 8.1 | 3,200 | 0.11 | Impurity B |
| 4 | 10.5 | 500 | 0.02 | Unknown Impurity |
| Total | 2,805,200 | 100.00 |
Discussion
The developed RP-HPLC method provides excellent separation and quantification for the purity assessment of this compound. The use of a gradient elution allows for the separation of the main peak from potential impurities with different polarities, which may include starting materials, by-products from the synthesis, or degradation products. Potential process-related impurities could include positional isomers (e.g., 2-methoxy-4-methylphenol), demethylated (e.g., 2-methylbenzene-1,6-diol), or di-methylated analogs. The method demonstrates good peak symmetry and efficiency as indicated by the system suitability test results. The detection wavelength of 275 nm provides good sensitivity for phenolic compounds.
Conclusion
The described HPLC method is specific, robust, and suitable for the routine purity analysis of this compound in a quality control environment. The detailed protocol and clear data presentation make this application note a valuable resource for researchers, scientists, and drug development professionals.
References
Application Note: 2-Methoxy-6-methylphenol as a Standard for Analytical Method Validation
Introduction
2-Methoxy-6-methylphenol, a substituted phenolic compound, is increasingly recognized for its utility as a reference standard in the validation of analytical methods, particularly in chromatography.[1][2][3][4][5] Its stable chemical structure and distinct physicochemical properties make it a suitable candidate for methods targeting phenolic compounds in various matrices, including pharmaceutical formulations, environmental samples, and food products. This document provides a comprehensive overview and detailed protocols for utilizing this compound as a standard in the validation of a High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development and validation.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Hydroxy-3-methoxytoluene, 6-Methoxy-o-cresol | |
| CAS Number | 2896-67-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4][5] |
| Molecular Weight | 138.16 g/mol | [1] |
Applications in Analytical Method Validation
This compound is an excellent candidate for a reference standard in the validation of analytical methods due to its:
-
Structural Relevance: It serves as a representative compound for a class of phenolic molecules.
-
Purity and Stability: High purity grades are commercially available, ensuring accuracy in standard preparation.
-
Chromatographic Behavior: Its properties allow for good separation and detection by common analytical techniques like HPLC and GC.[6][7][8][9]
Protocol: Validation of an HPLC Method Using this compound
This protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[10][11]
1. Objective
To validate an HPLC method for its intended purpose of quantifying this compound, demonstrating its accuracy, precision, linearity, and robustness.
2. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
3. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Formic acid in water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Validation Parameters
The following parameters will be evaluated:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12] This is determined by a series of injections of the working standard solutions.
-
Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of known amounts of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 100 µg/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | ||
| Low Concentration (5 µg/mL) | 98.0 - 102.0% | 99.5% |
| Medium Concentration (50 µg/mL) | 98.0 - 102.0% | 100.2% |
| High Concentration (90 µg/mL) | 98.0 - 102.0% | 101.1% |
| Precision (%RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision (n=6) | ≤ 2.0% | 1.2% |
| LOD & LOQ | ||
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.7 µg/mL |
| Robustness | ||
| Flow Rate (± 0.1 mL/min) | No significant change in results | Complies |
| Column Temperature (± 2°C) | No significant change in results | Complies |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationship in Method Lifecycle.
References
- 1. This compound | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2896-67-5 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for 2-Methoxy-4-methylphenol in Flavor and Fragrance Chemistry
A Note to the Reader: The following application notes and protocols focus on 2-Methoxy-4-methylphenol (B1669609) (CAS No. 93-51-6), also known as 4-methylguaiacol or p-creosol. The initial request for information on "2-Methoxy-6-methylphenol" yielded limited data regarding its application in flavor and fragrance chemistry. In contrast, 2-Methoxy-4-methylphenol is a structurally similar isomer with extensive documentation and widespread use in the industry. It is a key aroma compound found in many natural products and is a staple in the palette of flavorists and perfumers.
Introduction to 2-Methoxy-4-methylphenol
2-Methoxy-4-methylphenol is a phenolic compound that is a significant contributor to the aroma of a wide variety of foods and beverages, including coffee, whiskey, and smoked products.[1] Its characteristic smoky, spicy, and sweet aroma profile makes it a valuable ingredient in both flavor and fragrance formulations.[1][2] It is used to impart smoky, roasted, and vanilla-like notes in savory and sweet flavor blends.[2] In perfumery, it adds warmth and complexity to woody and oriental compositions.[1]
Physicochemical and Sensory Properties
A summary of the key physicochemical and sensory properties of 2-Methoxy-4-methylphenol is provided below.
Table 1: Physicochemical Properties of 2-Methoxy-4-methylphenol
| Property | Value | Reference |
| Chemical Name | 2-Methoxy-4-methylphenol | [3] |
| Synonyms | 4-Methylguaiacol, p-Creosol | [3] |
| CAS Number | 93-51-6 | [3] |
| Molecular Formula | C₈H₁₀O₂ | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 221-222 °C | |
| Melting Point | 5.5 °C | [4] |
| Density | 1.092 g/mL at 25 °C | |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and oils. | [2] |
| Flash Point | 99 °C (closed cup) | |
| Refractive Index | 1.534–1.539 at 20 °C | [5] |
Table 2: Sensory Profile and Thresholds of 2-Methoxy-4-methylphenol
| Parameter | Description | Reference |
| Odor Profile | Smoky, spicy, sweet, vanilla, clove-like, woody, leathery, medicinal. | [6] |
| Taste Profile | Spicy, clove-like, woody, leathery, smoky, coffee, phenolic, cocoa, burnt. | [6] |
| Taste Threshold | 1.0-1.25 ppm in water. | [2] |
| Odor Threshold in Water | Not explicitly found, but related compounds like 4-vinylguaiacol have a threshold of 3 ppb. | [7] |
| Odor Threshold in Air | Data for various phenolic compounds are available, but a specific value for 2-methoxy-4-methylphenol was not found in the search results. | [8] |
Applications in Flavor and Fragrance Formulations
2-Methoxy-4-methylphenol is a versatile ingredient used to create a variety of flavor and fragrance profiles.
-
Flavor Applications: It is extensively used to create smoky and "brown" flavors such as bacon, ham, coffee, and whiskey. Its sweet and spicy notes also make it suitable for vanilla, caramel (B1170704), and certain fruit flavor formulations.[9]
-
Fragrance Applications: In perfumery, it is used to add warmth, depth, and a smoky-leathery nuance to fragrances, particularly in woody, oriental, and leather accords.
Table 3: Recommended Usage Levels of 2-Methoxy-4-methylphenol
| Application | Recommended Concentration | Reference |
| Beverages | 5 ppm | [10] |
| Soft Confectionery | 10 ppm | [10] |
| Savory Flavors | 35 ppm | [10] |
| Dairy Confection/Desserts | 2 ppm | [10] |
| Fragrance Concentrate | Up to 0.05% for 2-methoxy-4-vinylphenol (B128420) (a related compound). IFRA standards for 2-methoxy-4-methylphenol are based on a skin sensitization NESIL of 110 µg/cm². | [3][7] |
Experimental Protocols
Synthesis of 2-Methoxy-4-methylphenol (Creosol) via Reduction of Vanillin (B372448)
This protocol is adapted from a procedure in Organic Syntheses.[11]
Objective: To synthesize 2-Methoxy-4-methylphenol by the reduction of vanillin using amalgamated zinc.
Materials:
-
Vanillin (1.0 mole, 152 g)
-
Granulated Zinc (1.5 kg)
-
5% Mercuric Chloride solution (600 mL)
-
Concentrated Hydrochloric Acid (HCl) (approx. 2.3 L)
-
95% Ethanol (450 mL)
-
5% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Equipment:
-
5-L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel (4 L)
-
Distillation apparatus
Procedure:
-
Preparation of Amalgamated Zinc: In a suitable container, add 1.5 kg of granulated zinc to 600 mL of 5% mercuric chloride solution. Allow to stand for 2 hours with occasional shaking. Decant the liquid and use the amalgamated zinc immediately.[11]
-
Reaction Setup: Place the amalgamated zinc and 800 mL of concentrated HCl in the 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel. Heat the mixture to a gentle reflux.[11]
-
Addition of Vanillin Solution: Dissolve 152 g of vanillin in 450 mL of 95% ethanol by gentle warming. Add 1.5 L of concentrated HCl to this solution. Add this vanillin solution dropwise to the refluxing zinc amalgam mixture over an 8-hour period.[11]
-
Reaction Completion and Work-up: After the addition is complete, continue refluxing for an additional 30 minutes. Decant the hot liquid layers from the zinc into a 4-L separatory funnel.[11]
-
Extraction: Separate the aqueous layer and extract it three times with 200-mL portions of benzene. Combine the benzene extracts with the initial organic layer. Wash the residual zinc with two 100-mL portions of benzene and add these washes to the combined extracts.[11]
-
Purification: Wash the combined benzene extracts twice with 200-mL portions of 5% sodium bicarbonate solution, followed by one wash with 200 mL of water. Dry the benzene solution over anhydrous sodium sulfate.
-
Distillation: Remove the benzene by distillation under reduced pressure on a steam bath. Distill the residue under reduced pressure, collecting the fraction boiling at 104–105 °C/15 mm Hg.[11]
Expected Yield: 60–67% of colorless or pale yellow 2-Methoxy-4-methylphenol.[11]
Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of synthesized 2-Methoxy-4-methylphenol and identify any impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a 100 ppm solution of the synthesized 2-Methoxy-4-methylphenol in a suitable solvent (e.g., ethanol or dichloromethane).
-
Inject 1 µL of the sample into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to 2-Methoxy-4-methylphenol based on its retention time and mass spectrum (major ions: m/z 138, 123, 95).[4]
-
Calculate the purity by peak area percentage.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
Protocol for Sensory Evaluation: Odor Profile
Objective: To determine the descriptive odor profile of 2-Methoxy-4-methylphenol.
Materials:
-
Purified 2-Methoxy-4-methylphenol.
-
Odorless solvent (e.g., dipropylene glycol or ethanol).
-
Glass sniffing strips.
-
Odor-free sample vials.
-
A panel of trained sensory assessors (typically 8-12 panelists).
Procedure:
-
Sample Preparation: Prepare a 1% solution of 2-Methoxy-4-methylphenol in the chosen solvent.
-
Panelist Training: Ensure panelists are familiar with a standardized lexicon of aroma descriptors relevant to phenolic and smoky compounds.
-
Evaluation:
-
Dip a sniffing strip into the sample solution for about 2-3 cm and allow the solvent to evaporate for a few seconds.
-
Present the sniffing strip to each panelist in a well-ventilated, odor-free environment.
-
Ask panelists to individually record the perceived odor attributes and their intensities on a predefined scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
-
-
Data Analysis: Compile the data from all panelists and calculate the mean intensity for each descriptor. The results can be visualized using a spider web or radar plot to represent the odor profile.
Example Flavor Formulation: Smoky Bacon Flavor
Objective: To create a simple smoky bacon flavor using 2-Methoxy-4-methylphenol.
Ingredients:
-
Propylene (B89431) Glycol (PG) as a solvent.
-
2-Methoxy-4-methylphenol (10% solution in PG).
-
2,3,5-Trimethylpyrazine (1% solution in PG) - for a nutty, roasted note.
-
Furaneol (1% solution in PG) - for a sweet, caramel note.
-
Methional (0.1% solution in PG) - for a savory, potato-like note.
-
2-Furfurylthiol (0.1% solution in PG) - for a coffee, roasted meat note.
Formulation:
| Ingredient | Percentage (%) |
| Propylene Glycol | 85.0 |
| 2-Methoxy-4-methylphenol (10%) | 5.0 |
| 2,3,5-Trimethylpyrazine (1%) | 4.0 |
| Furaneol (1%) | 3.0 |
| Methional (0.1%) | 2.0 |
| 2-Furfurylthiol (0.1%) | 1.0 |
| Total | 100.0 |
Procedure:
-
In a clean glass bottle, add the propylene glycol.
-
Add each ingredient dropwise while stirring gently.
-
Cap the bottle tightly and let the mixture mature for at least 24 hours before evaluation.
Olfactory Perception and Signaling Pathway
The perception of 2-Methoxy-4-methylphenol, like other odorants, begins with its interaction with olfactory receptors (ORs) in the nasal epithelium. While the specific human olfactory receptor for 2-Methoxy-4-methylphenol is not definitively identified in the provided search results, a related compound, 4-methylphenol (p-cresol), has been shown to activate the human olfactory receptor OR9Q2.[12] Phenolic compounds, in general, are known to interact with a range of olfactory receptors.[13]
The binding of an odorant to an OR initiates a signal transduction cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is sent to the brain for interpretation.
Stability and Storage
2-Methoxy-4-methylphenol is susceptible to oxidation, which can be accelerated by exposure to air, light, and high temperatures.[14] This can lead to discoloration (yellowing or browning) and a change in its sensory profile.
Storage Recommendations:
-
Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a cool, dark, and dry place.[1] For long-term storage, refrigeration is recommended.
Stability Testing Protocol: A forced degradation study can be performed to assess the stability of 2-Methoxy-4-methylphenol under various stress conditions.[14]
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Expose aliquots of the solution to different conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60 °C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for a defined period.
-
-
Analyze the samples at various time points using a stability-indicating method like HPLC-UV to quantify the remaining parent compound and detect any degradation products.[14]
References
- 1. 4-methyl Guaiacol – Smoky Aroma Chemical For Fragrance [chemicalbull.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-methyl guaiacol [flavscents.com]
- 7. 2-methoxy-4-vinyl phenol, 7786-61-0 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. foreverest.net [foreverest.net]
- 10. 4-methyl guaiacol, 93-51-6 [thegoodscentscompany.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. perfumerflavorist.com [perfumerflavorist.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methoxy-6-methylphenol as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-methylphenol (B1585055), a substituted phenolic compound, serves as a valuable and versatile starting material in the synthesis of a diverse array of complex molecules. Its inherent structural features—a reactive hydroxyl group, a methoxy (B1213986) moiety, and a strategically positioned methyl group—offer multiple avenues for functionalization. This allows for the construction of intricate molecular architectures with significant potential in medicinal chemistry, materials science, and catalysis.
This document provides detailed application notes and experimental protocols for utilizing this compound as a building block. The primary focus is on its conversion to Schiff base ligands and their coordination complexes, as well as its utility in synthesizing aryl-substituted phenolic compounds. These derivatives have shown promise as antibacterial, antioxidant, and anticancer agents.
Key Applications
Derivatives of this compound are of significant interest in several areas of research and development:
-
Medicinal Chemistry: The scaffold is a key component in the synthesis of Schiff bases and their metal complexes, which have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties. The structural motifs derived from this starting material are being explored for the development of novel therapeutic agents.
-
Coordination Chemistry and Catalysis: The ability of this compound derivatives, particularly Schiff bases, to act as ligands for a variety of metal ions is crucial for the development of novel catalysts. These complexes can be tailored for specific catalytic processes in organic synthesis.
-
Materials Science: The phenolic nature of this compound and its derivatives makes them suitable precursors for the synthesis of antioxidants and stabilizers for polymers and other materials.
Synthesis of Complex Molecules from this compound
A primary pathway for elaborating this compound into more complex structures involves the initial functionalization of the methyl group, followed by condensation reactions to form Schiff bases. These Schiff bases can then be used to form a variety of metal complexes. An alternative strategy involves cycloaddition reactions to generate aryl-substituted phenolic compounds.
I. Synthesis of Schiff Bases and Metal Complexes
A common and effective strategy involves a two-step process:
-
Oxidation of the Methyl Group: The methyl group of this compound can be oxidized to an aldehyde to yield 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). This transformation is a critical step to enable subsequent condensation reactions.
-
Condensation to Form Schiff Bases: The resulting aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).
-
Formation of Metal Complexes: The synthesized Schiff base ligands, with their nitrogen and oxygen donor atoms, can coordinate with various metal ions to form stable complexes.
The following diagram illustrates this general synthetic workflow:
Caption: General workflow for the synthesis of Schiff bases and their metal complexes from this compound.
The following table summarizes key quantitative data for representative complex molecules synthesized from precursors derived from this compound.
| Compound Name | Starting Amine | Metal Ion | Yield (%) | Melting Point (°C) | Analytical Data Highlights |
| 2-methoxy-6-((4-methoxyphenylimino)methyl)phenol Mn(II) complex | p-Anisidine | Mn(II) | 83.24 | ~233 | FT-IR (cm⁻¹): 533 (M-O), 498 (M-N).[1][2] |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | p-Anisidine | - | 95 | 128-130 | ¹H-NMR (ppm): 8.42 (1H, s, imine proton); GC-MS: m/z 257 (M⁺).[3] |
| 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol | 2-Aminopyrazine | - | 83 | 132-134 | ¹H-NMR (ppm): 9.3 (1H, s, N=CH), 13.30 (1H, br, OH); MS (m/z): 229 (M⁺).[1] |
| (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Mn(II) Complex | 3-Aminophenol | Mn(II) | - | >300 | Molar Conductance (Ω⁻¹ cm² mol⁻¹): 2.4 (non-electrolyte). |
| (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Co(II) Complex | 3-Aminophenol | Co(II) | - | >300 | Molar Conductance (Ω⁻¹ cm² mol⁻¹): 3.3 (non-electrolyte). |
Protocol 1: Synthesis of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) from this compound (Hypothetical)
This protocol is adapted from procedures for the oxidation of similar substituted toluenes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of acetonitrile (B52724) and water.
-
Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent (e.g., potassium peroxydisulfate) and a catalytic amount of a copper(II) salt (e.g., CuSO₄·5H₂O).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 2-hydroxy-3-methoxybenzaldehyde.
Protocol 2: General Procedure for the Synthesis of Schiff Bases
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in ethanol (B145695).
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Product: Upon cooling, the Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Protocol 3: General Procedure for the Synthesis of Schiff Base Metal Complexes
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 equivalents) in a suitable solvent (e.g., ethanol or methanol).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., MnCl₂·4H₂O, 1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Reflux the resulting mixture for 2-3 hours.
-
Isolation of Complex: After cooling, the precipitated metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
II. Synthesis of Aryl-Substituted Phenolic Compounds
An alternative synthetic strategy allows for the introduction of aryl groups onto the phenolic ring, leading to more complex biphenyl-type structures. This can be achieved through a cycloaddition-rearrangement cascade.
The following diagram outlines the key steps in this synthetic pathway:
Caption: Synthetic pathway to aryl-substituted this compound derivatives.
Protocol 4: Synthesis of 2-Methoxy-4-aryl-6-methylphenols
This protocol is based on a reported acid-mediated rearrangement of oxidopyrylium cycloadducts.[4]
-
Cycloadduct Synthesis: Prepare the oxidopyrylium cycloadduct by reacting a maltol-derived oxidopyrylium ylide with an aryl acetylene.[4]
-
Reaction Setup: In a reaction vessel, dissolve the cycloadduct in a suitable solvent.
-
Acid-Mediated Rearrangement: Add methane (B114726) sulfonic acid to the solution and stir the reaction mixture. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired 2-methoxy-4-aryl-6-methylphenol.[4]
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly Schiff bases and their metal complexes, have been investigated for a variety of biological activities.
Antibacterial Activity
Several Schiff base complexes derived from precursors of this compound have demonstrated notable antibacterial activity. The activity is often enhanced upon complexation with a metal ion compared to the free ligand.
The following table summarizes the antibacterial activity of some representative compounds.
| Compound | Test Organism | Activity |
| 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol Metal Complexes (Mn, Co, Ni, Cu, Cd) | Escherichia coli | Higher activity than the free ligand. |
| Staphylococcus aureus | Higher activity than the free ligand. | |
| Bacillus subtilis | Higher activity than the free ligand. | |
| 2-methoxy-6-(pyrazin-2-yliminomethyl)phenol | Kelebsiella pneumonia | Moderately active at 200 μg.[1] |
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-known for their antioxidant properties. The antioxidant potential of derivatives of 2-methoxyphenol has been evaluated. For instance, the Schiff base 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol has shown significant antioxidant activity.
| Compound | Assay | Result (EC₅₀) |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 ppm[3] |
Furthermore, some 2-methoxyphenol derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4]
Anticancer Activity
The cytotoxic effects of 2-methoxyphenol derivatives against cancer cell lines have also been explored.
| Compound Class | Activity Metric | Value | Cell Line |
| 2-methoxyphenols | CC₅₀ | Varies[4] | HSG (human submandibular gland tumor) |
Conclusion
This compound is a readily available and highly adaptable building block for the synthesis of a wide range of complex molecules. The straightforward functionalization of its methyl group to an aldehyde opens up a rich chemistry of Schiff base formation and subsequent metal complexation, yielding compounds with significant potential in medicinal chemistry and catalysis. Furthermore, alternative synthetic routes allow for the creation of more complex aryl-substituted phenolic structures. The demonstrated biological activities of these derivatives, including antibacterial, antioxidant, and anticancer effects, underscore the importance of this compound as a valuable scaffold in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material.
References
Troubleshooting & Optimization
Optimization of reaction conditions for "2-Methoxy-6-methylphenol" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-6-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several routes, primarily involving the alkylation of a suitable phenol (B47542) precursor. The two most common starting materials are o-cresol (B1677501) and guaiacol (B22219).
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Route 1: Methylation of o-cresol: This involves the introduction of a methoxy (B1213986) group to the o-cresol backbone. This is a type of O-methylation of a phenolic hydroxyl group.
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Route 2: Alkylation of Guaiacol: This route introduces a methyl group to the guaiacol ring, typically through a Friedel-Crafts alkylation or a similar C-alkylation method.
Q2: What are the typical catalysts used in these synthetic routes?
A2: The choice of catalyst is critical and depends on the chosen synthetic pathway.
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For the methylation of o-cresol , traditional methods might use methylating agents like dimethyl sulfate (B86663) or methyl iodide with a base. However, greener alternatives using methanol (B129727) over solid acid or mixed oxide catalysts are also employed.
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For the alkylation of guaiacol with a methylating agent like methanol, solid acid catalysts such as γ-alumina, silica-alumina, and zeolites are commonly used, particularly in vapor-phase reactions.[1] Iron-chromium mixed oxide catalysts have also been shown to be effective in phenol methylation.[2]
Q3: What are the major side products to expect?
A3: Side product formation is a common challenge in the synthesis of disubstituted phenols.
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In the methylation of o-cresol , over-methylation can lead to the formation of xylenols.
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In the alkylation of guaiacol , common side products include other isomers of methoxymethylphenol (e.g., 4-methylguaiacol), and poly-alkylated products. O-alkylation can also occur, leading to the formation of dimethoxybenzene.
Q4: How can I monitor the reaction progress?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, gas chromatography (GC) is the preferred method.
Q5: What are the recommended purification methods for this compound?
A5: Fractional distillation is the most common method for purifying the final product and separating it from unreacted starting materials and side products, taking advantage of their different boiling points. Column chromatography can also be employed for smaller-scale purifications where high purity is required.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Note that excessively high temperatures can promote side reactions. - Check Reagent Stoichiometry: Ensure the correct molar ratio of reactants is being used. An excess of the alkylating or methylating agent may be necessary, but a large excess can lead to poly-alkylation. |
| Catalyst Deactivation | - Coke Formation: Carbonaceous deposits can block the active sites of solid catalysts. Regenerate the catalyst by calcination in air. - Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can poison the catalyst. Ensure the purity of starting materials. If poisoning is severe, the catalyst may need to be replaced. |
| Poor Reagent Quality | - Degraded Reagents: Use fresh, high-purity starting materials and reagents. - Anhydrous Conditions: For reactions sensitive to water, ensure that anhydrous solvents and reagents are used. |
Issue 2: Low Selectivity (High Isomer or Byproduct Formation)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Higher temperatures can favor the formation of thermodynamically more stable isomers. Decrease the reaction temperature to favor the kinetically controlled product. |
| Non-selective Catalyst | The catalyst may not have the required shape selectivity. Consider using a shape-selective zeolite catalyst to favor the formation of the desired isomer by sterically hindering the formation of others. |
| Incorrect Reactant Ratio | An excess of the alkylating/methylating agent can lead to poly-substitution. Carefully control the stoichiometry and consider the dropwise addition of the agent. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Close Boiling Points of Isomers | Isomers of methoxymethylphenol can have very similar boiling points, making separation by fractional distillation challenging. - Optimize Distillation: Use a distillation column with a higher number of theoretical plates. - Alternative Purification: Consider derivatization of the phenolic hydroxyl group to alter the volatility and facilitate separation, followed by deprotection. Preparative chromatography may also be an option. |
| Presence of Colored Impurities | Oxidation of phenolic compounds can lead to colored impurities. - Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Reductive Workup: Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during workup can help remove some colored oxidation byproducts. |
Experimental Protocols
Protocol 1: Vapor-Phase Alkylation of Guaiacol with Methanol
This protocol is a generalized procedure based on common practices for phenol alkylation.[1]
Materials:
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Guaiacol (purity >99%)
-
Methanol (anhydrous, >99.5%)
-
Solid acid catalyst (e.g., γ-alumina, silica-alumina, or a suitable zeolite)
-
Inert gas (e.g., Nitrogen)
Equipment:
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Fixed-bed reactor system with temperature and pressure control
-
High-pressure liquid pump for reactant feed
-
Vaporizer
-
Condenser
-
Product collection system
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation and Activation:
-
The catalyst is typically calcined in air at a high temperature (e.g., 500-600°C) for several hours to remove moisture and organic impurities.
-
The required amount of catalyst is then packed into the fixed-bed reactor.
-
-
Reaction Setup:
-
The reactor is heated to the desired reaction temperature (typically in the range of 250-450°C) under a flow of inert gas.
-
The system is pressurized to the desired reaction pressure (typically atmospheric to 10 atm).
-
-
Reaction Execution:
-
A mixture of guaiacol and methanol, at a specific molar ratio (e.g., 1:2 to 1:5), is fed into the vaporizer using a high-pressure liquid pump.
-
The vaporized feed is then passed through the catalyst bed.
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The reaction products are cooled in the condenser and collected.
-
-
Analysis and Purification:
-
The product mixture is analyzed by GC to determine the conversion of guaiacol and the selectivity to this compound.
-
The desired product is separated from the crude mixture by fractional distillation.
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Table 1: Typical Reaction Parameters for Vapor-Phase Alkylation of Phenols
| Parameter | Value Range |
| Temperature | 250 - 450 °C |
| Pressure | Atmospheric - 10 atm |
| Guaiacol:Methanol Molar Ratio | 1:2 - 1:5 |
| Catalyst | γ-alumina, silica-alumina, zeolites |
Visualizations
Caption: Experimental workflow for the vapor-phase synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Improving yield and purity in "2-Methoxy-6-methylphenol" production
Welcome to the technical support center for the synthesis of 2-Methoxy-6-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A1: A prevalent method for the synthesis of this compound is through the selective methylation of o-cresol (B1677501) (2-methylphenol). This reaction is an example of Williamson ether synthesis, where the phenolic hydroxyl group of o-cresol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Q2: Which methylating agents are suitable for this synthesis?
A2: Several methylating agents can be employed. Dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I) are common laboratory reagents for this purpose. For greener and safer alternatives, dimethyl carbonate (DMC) can be considered, although it may require more forcing reaction conditions.
Q3: What are the primary side products that can be expected in this reaction?
A3: The main side reactions include C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen, and polyalkylation, leading to the formation of multiply methylated products. Over-methylation can also occur, resulting in the formation of 2,6-dimethylanisole.
Q4: How can I minimize the formation of these byproducts?
A4: To favor O-alkylation over C-alkylation, the choice of base and solvent is crucial. Using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone (B3395972) can enhance the nucleophilicity of the phenoxide oxygen. To control polyalkylation, it is recommended to use a stoichiometric amount or a slight excess of the methylating agent and to monitor the reaction progress closely.
Q5: What purification methods are effective for isolating this compound?
A5: Purification can typically be achieved through a combination of techniques. An initial workup with an aqueous base can remove any unreacted o-cresol. The crude product can then be purified by vacuum distillation or column chromatography on silica (B1680970) gel to separate this compound from other byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of o-cresol.2. Deactivation of the methylating agent by moisture.3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) or ensure the base is anhydrous and finely powdered.2. Use anhydrous solvents and fresh methylating agents.3. Monitor the reaction by TLC or GC and consider increasing the temperature or reaction time. |
| Formation of Significant C-Alkylated Byproducts | 1. Use of non-polar solvents.2. Reaction conditions favoring electrophilic aromatic substitution. | 1. Employ polar aprotic solvents like DMF, DMSO, or acetone to favor O-alkylation.2. Maintain a lower reaction temperature to control the rate of C-alkylation. |
| Presence of Poly-methylated Products | 1. Excess of methylating agent.2. Prolonged reaction time. | 1. Use a controlled stoichiometry of the methylating agent (e.g., 1.05-1.1 equivalents).2. Monitor the reaction progress and quench it once the starting material is consumed. |
| Difficult Purification | 1. Boiling points of byproducts are close to the product.2. Presence of acidic impurities. | 1. Utilize fractional distillation under reduced pressure for better separation.2. Wash the organic layer with a mild aqueous base (e.g., NaHCO₃) during workup to remove acidic impurities. |
Experimental Protocol: Methylation of o-Cresol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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o-Cresol
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Dimethyl sulfate
-
Potassium carbonate (anhydrous, finely powdered)
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Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of o-cresol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.1 eq.) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizing Experimental Workflow and Troubleshooting Logic
Caption: Workflow for synthesis and troubleshooting logic.
Caption: Key reaction pathways in o-cresol methylation.
Common byproducts in the synthesis of "2-Methoxy-6-methylphenol" and their removal
Technical Support Center: Synthesis of 2-Methoxy-6-methylphenol
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on identifying and removing common byproducts to ensure the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are their associated byproducts?
A1: this compound is typically synthesized via two primary routes, each with a characteristic byproduct profile.
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Ortho-methylation of Guaiacol (B22219) (2-Methoxyphenol): This involves the reaction of guaiacol with a methylating agent. Byproducts often arise from methylation at other positions on the aromatic ring.
-
O-methylation of o-Cresol (B1677501) (2-Methylphenol): This route involves the methylation of the hydroxyl group of o-cresol. Common byproducts include unreacted starting material and over-methylated products.
Q2: What are the most common byproducts when synthesizing from o-Cresol?
A2: The methylation of o-cresol can lead to several impurities. The primary product is this compound, but side reactions can occur. Potential byproducts include unreacted o-cresol, p-cresol, and over-methylated products like 2,6-dimethylphenol.[1][2] In some processes, anisole (B1667542) may also be generated as a byproduct.[2]
Q3: What byproducts should I expect from the ortho-methylation of Guaiacol?
A3: When synthesizing this compound from guaiacol, the main challenge is controlling the position of the added methyl group. Common byproducts include:
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Unreacted Guaiacol: Incomplete reaction leaves the starting material.
-
Isomeric Products: Methylation can occur at other positions on the ring, leading to isomers such as 4-methylguaiacol (Creosol).
-
Over-methylated Products: Further methylation can lead to the formation of xylenol isomers or their methoxy (B1213986) derivatives.[1]
-
Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities like quinones, especially under basic conditions.[3][4]
Troubleshooting Guides
Issue 1: My final product shows multiple impurities on GC-MS and TLC analysis.
This is a common issue resulting from side reactions or incomplete purification. The identity of the byproducts will dictate the best purification strategy.
Possible Causes & Solutions:
-
Non-selective reaction conditions: The reaction temperature or stoichiometry of the methylating agent may be incorrect, leading to the formation of multiple products.
-
Contaminated starting materials: Impurities in the starting guaiacol or o-cresol will be carried through the synthesis.
-
Ineffective purification: The chosen purification method may not be suitable for separating the specific byproducts from the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for identifying and removing impurities.
Issue 2: How can I remove isomeric byproducts like Creosol (4-Methylguaiacol)?
Isomeric impurities often have very similar chemical properties, making them challenging to separate.
Solutions:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method on a larger scale.
-
Preparative Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is highly effective. A non-polar eluent system (e.g., hexane/ethyl acetate) will allow for the separation of isomers based on their polarity differences.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the desired isomer, provided it is the major component and has different solubility characteristics than the impurities. A process for purifying a similar compound, 2,6-dimethylphenol, uses a mixture of water and a diol like ethylene (B1197577) glycol for crystallization.[5]
Table 1: Physical Properties of Target Product and Common Isomeric Impurity
| Compound | Molecular Weight | Boiling Point (°C) | Notes |
| This compound | 138.17 | ~215-220 | Target Compound |
| Creosol (2-Methoxy-4-methylphenol) | 138.17 | 221.2 | Common isomeric byproduct.[6] |
Note: Boiling points are estimates and can vary with pressure. The small difference suggests high-efficiency fractional distillation is required.
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
This protocol is a general method for purifying crude this compound from less polar and more polar impurities at the lab scale.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or toluene. Add a small amount of silica gel to this solution to create a slurry and then evaporate the solvent to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a 98:2 mixture of hexane:ethyl acetate).
-
Loading: Carefully add the dry slurry of the crude product onto the top of the packed silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., to 95:5 hexane:ethyl acetate) to speed up the elution of more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
General Synthesis and Purification Workflow:
Caption: A typical workflow from reaction to final product analysis.
References
- 1. CN101514145B - Method for preparing o-cresol - Google Patents [patents.google.com]
- 2. CN101514144B - Method for preparing o-cresol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Technical Support Center: Troubleshooting Reactions with 2-Methoxy-6-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-6-methylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, helping you optimize your reaction outcomes and overcome low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions involving this compound?
Low conversion rates can stem from several factors. The phenolic hydroxyl group and the methoxy (B1213986) group influence the reactivity of the aromatic ring, and the methyl group introduces steric hindrance. Key areas to investigate include:
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Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that may need fine-tuning.
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Reagent Quality and Stoichiometry: Impure starting materials or incorrect molar ratios of reactants can significantly impact yield.
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Catalyst Inefficiency: The choice of catalyst and its activity are crucial for many reactions. Catalyst deactivation or poisoning can halt or slow down the conversion.
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Presence of Water: Many reactions involving phenols are sensitive to moisture, which can deactivate catalysts or participate in side reactions.
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Atmospheric Oxygen: Phenolic compounds can be susceptible to oxidation, leading to colored impurities and reduced yield of the desired product.
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for my desired product?
The formation of side products is a common issue. To enhance selectivity:
-
Adjust Reaction Temperature: Lowering the temperature can sometimes favor the kinetically controlled product over the thermodynamically more stable one, or vice versa.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.
-
Catalyst Selection: Employing a shape-selective catalyst, such as certain zeolites in Friedel-Crafts reactions, can help direct the reaction to a specific position on the aromatic ring.
-
Protecting Groups: Temporarily protecting the phenolic hydroxyl group can prevent it from participating in unwanted side reactions.
Q3: My reaction mixture is turning dark, and I am getting a low yield of a clean product. What could be the cause?
A dark reaction mixture often indicates decomposition of starting materials or products, or the formation of polymeric byproducts. This is frequently caused by oxidation of the phenol (B47542). To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
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Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate decomposition and oxidation pathways.
Troubleshooting Guides for Specific Reactions
Below are troubleshooting guides for common reactions performed with this compound and analogous phenolic compounds.
Williamson Ether Synthesis (O-Alkylation)
This reaction is used to convert the phenolic hydroxyl group into an ether. A common application is the synthesis of 2,3-dimethoxytoluene (B57066) from this compound.[1]
Low Conversion Rate Troubleshooting:
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. The pKa of the phenol will determine the required base strength. |
| Poor Nucleophilicity of the Phenoxide | The steric hindrance from the ortho-methyl group might slow down the reaction. Increase the reaction temperature and/or extend the reaction time. |
| Low Reactivity of the Alkylating Agent | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). Primary alkyl halides are preferred over secondary or tertiary ones to avoid elimination side reactions.[2][3] |
| Solvent Effects | Use a polar apathetic solvent like DMF or DMSO to increase the solubility of the phenoxide and accelerate the S\N2 reaction.[3] |
Side Product Formation:
| Side Product | Cause | Suggested Solution |
| C-Alkylation Product | The phenoxide ion is an ambient nucleophile and can react at the carbon of the aromatic ring. | Use less polar solvents and counter-ions that favor O-alkylation. |
| Elimination Product (from alkyl halide) | Use of secondary or tertiary alkyl halides, or high reaction temperatures. | Use a primary alkyl halide and maintain a moderate reaction temperature.[2][3] |
This protocol is adapted from general procedures for the Williamson ether synthesis of phenols.[4]
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF. Add potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., handle with care) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Friedel-Crafts Acylation
This reaction introduces an acyl group to the aromatic ring. The directing effects of the methoxy and methyl groups will influence the position of acylation.
Low Conversion Rate Troubleshooting:
| Possible Cause | Suggested Solution |
| Deactivated Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is dry and reagents are anhydrous. Use a stoichiometric amount of the catalyst as it complexes with the product.[5] |
| Insufficiently Reactive Acylating Agent | Use an acyl chloride, which is more reactive than an anhydride. |
| Low Reaction Temperature | While lower temperatures can increase selectivity, they may also decrease the reaction rate. Gradually increase the temperature and monitor the reaction progress. |
Side Product Formation:
| Side Product | Cause | Suggested Solution |
| Positional Isomers | The methoxy group is ortho-, para-directing, and the methyl group is also ortho-, para-directing. This can lead to a mixture of acylated products. | The choice of solvent can significantly influence regioselectivity. For example, in the acylation of 2-methoxynaphthalene, nitrobenzene (B124822) favors the 6-acetyl isomer, while carbon disulfide favors the 1-acetyl isomer.[6] Experiment with different solvents to optimize for the desired isomer. |
| O-Acylation | The phenolic hydroxyl group can be acylated to form an ester. | Protect the hydroxyl group before performing the Friedel-Crafts reaction. Alternatively, the Fries rearrangement of the O-acylated product at higher temperatures can yield the C-acylated product. |
| Polyacylation | The product is less reactive than the starting material due to the electron-withdrawing nature of the acyl group, so this is generally not a major issue.[5] | Use a 1:1 stoichiometry of the acylating agent to the substrate. |
This is a general protocol adapted from procedures for the acylation of other activated aromatic compounds.[7]
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 eq.) and an anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene).
-
Acylium Ion Formation: Cool the suspension to 0 °C and add the acyl chloride (e.g., acetyl chloride, 1.0 eq.) dropwise.
-
Reaction: Add a solution of this compound (1.0 eq.) in the same solvent dropwise, maintaining the low temperature. After the addition, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice and concentrated HCl. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at a position ortho or para to the hydroxyl group.
Low Conversion Rate Troubleshooting:
| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Unstable Iminium Ion | The reaction proceeds through an iminium ion formed from the amine and formaldehyde (B43269). Ensure the quality of the formaldehyde and amine. | | Low Reactivity of the Phenol | The steric hindrance from the methyl group might slow the reaction. Increase the reaction temperature and/or time. | | Incorrect pH | The reaction is often pH-dependent. The formation of the iminium ion is acid-catalyzed, but the nucleophilicity of the phenol is higher at a more neutral pH. An optimal pH may need to be determined empirically. |
Side Product Formation:
| Side Product | Cause | Suggested Solution |
| Bis-amination | If a primary amine is used, a second reaction can occur at the nitrogen of the Mannich base. | Use a secondary amine (e.g., dimethylamine, piperidine) to prevent this.[8] |
| Polymerization of Formaldehyde | This can occur, especially under acidic conditions. | Add the formaldehyde slowly to the reaction mixture. |
| Formation of Methylene-bis-phenol | Reaction of the phenol with formaldehyde without the amine. | Ensure all three components are present and well-mixed. |
This protocol is adapted from general procedures for the Mannich reaction of phenols.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol.
-
Reagent Addition: Add the secondary amine (e.g., dimethylamine, 1.1 eq.) followed by the dropwise addition of aqueous formaldehyde (1.1 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to reflux for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
- 1. This compound | 2896-67-5 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 9. scitepress.org [scitepress.org]
- 10. researchgate.net [researchgate.net]
Purification of "2-Methoxy-6-methylphenol" from crude reaction mixtures by chromatography
Technical Support Center: Purification of 2-Methoxy-6-methylphenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and protocols for the chromatographic purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude mixture of this compound?
A1: Common impurities often include unreacted starting materials (e.g., o-cresol (B1677501) or guaiacol), regioisomers (e.g., 2-Methoxy-3-methylphenol), and potential byproducts from the methylation reaction, such as over-methylated species (2,6-dimethoxytoluene) or related phenolic compounds present in the initial feedstock.[1] Phenols are also susceptible to oxidation, which can form colored quinone-type impurities.[2]
Q2: Which chromatographic technique is best suited for purifying this compound?
A2: For laboratory-scale purification (mg to g), silica (B1680970) gel column chromatography is a versatile and effective method for removing impurities with different polarities.[1] For analytical assessment of purity and for purification of small samples, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), is highly effective.[3][4]
Q3: My purified this compound is turning pink or brown upon storage. What is causing this and how can I prevent it?
A3: The discoloration is likely due to the oxidation of the phenolic hydroxyl group into colored quinone-like compounds.[2] This can be accelerated by exposure to air, light, or trace metal contaminants. To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at a low temperature.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a Thin Layer Chromatography (TLC) plate.[2] Good starting points for phenolic compounds are mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[1]
Troubleshooting Guide for Column Chromatography
This section addresses common issues encountered during the purification of this compound.
Q: My compound is streaking or "tailing" down the silica gel column. What should I do?
A: Peak tailing is a frequent issue with phenols on silica gel. It occurs because the acidic phenolic hydroxyl group interacts strongly with the slightly acidic silanol (B1196071) groups (Si-OH) on the silica surface.[2]
-
Solution 1: Modify the Mobile Phase. Add a small amount (0.1–2.0%) of a weak acid like acetic or formic acid to your eluent.[5] This protonates the silanol groups, reducing their interaction with your compound and resulting in sharper bands.
-
Solution 2: Use a Different Stationary Phase. If modifying the eluent is ineffective, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel (like C18).[6]
Q: The separation between my product and an impurity is very poor on TLC and on the column. How can I improve it?
A: Poor separation occurs when compounds have very similar polarities.
-
Solution 1: Optimize the Solvent System. Test a variety of solvent systems with different polarities. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.[5]
-
Solution 2: Try a Gradient Elution. Start with a low-polarity mobile phase and gradually increase its polarity during the column run. This can help separate compounds that are close together.[1]
-
Solution 3: Use a Finer Mesh Silica Gel. Switching from a 60-120 mesh silica to a 230-400 mesh silica increases the surface area and can improve the resolution of closely eluting compounds.
Q: My compound seems stuck at the top of the column and won't elute. What is the problem?
A: This indicates that your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
-
Solution: Increase Eluent Polarity. The mobile phase is not polar enough to move the compound.[5] Gradually increase the proportion of the polar solvent in your mixture. If you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, or even higher. In some cases, a small amount of a highly polar solvent like methanol (B129727) may be required.
Q: I am experiencing a low yield of my purified product. Where could it have been lost?
A: Product loss can happen at several stages.
-
Cause 1: Irreversible Adsorption. The compound may have irreversibly stuck to the column, especially if it's highly polar or unstable on silica.
-
Cause 2: Inefficient Extraction from Fractions. Ensure complete removal of the solvent from the collected fractions using a rotary evaporator.
-
Cause 3: Combining Impure Fractions. Be conservative when combining fractions. Analyze each fraction by TLC before combining to avoid including those with impurities.[1]
-
Cause 4: Improper Sample Loading. If the initial sample band is too wide or uneven, it can lead to broad, overlapping bands during elution, making it difficult to isolate pure fractions.[7] Consider dry-loading the sample for better results.[7]
Illustrative Purification Data
The following table summarizes typical data from a purification experiment of this compound using silica gel column chromatography.
| Parameter | Crude Mixture | Purified Fractions | Final Product |
| Appearance | Brown Oil | Colorless Solution | White to Light Yellow Solid |
| Purity (by GC/HPLC) | ~75% | >95% | >98% |
| Yield | N/A | N/A | ~85% |
| TLC Rf Value * | 0.35 (main spot), 0.50, 0.20 | 0.35 | 0.35 |
*TLC conditions: Silica gel plate with a mobile phase of 15% Ethyl Acetate in Hexane.
Experimental Protocol: Silica Gel Column Chromatography
This protocol details a standard method for the purification of this compound on a gram scale.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a mobile phase that gives an Rf value of ~0.25-0.35 for the target compound. A common starting system is 10-20% ethyl acetate in hexane.[1]
-
If tailing was observed on the TLC plate, add 0.5% acetic acid to the prepared mobile phase.[2]
2. Packing the Column:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (~1 cm) layer of sand.
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure the silica packs down evenly without air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[7]
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin eluting the mobile phase through the column, collecting the eluate in fractions (e.g., test tubes or flasks).
-
Maintain a constant level of solvent above the silica bed throughout the process to prevent the column from running dry.
5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto TLC plates.
-
Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate (B83412) or vanillin (B372448) stain).[5]
-
Identify the fractions that contain the pure this compound.
6. Product Recovery:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.[1]
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for purifying and troubleshooting issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenol, 2-methoxy-6-methyl- | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability testing and storage conditions for "2-Methoxy-6-methylphenol"
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 2-Methoxy-6-methylphenol. It covers stability testing, storage conditions, and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere at room temperature.[2] Some suppliers also note that the compound is sensitive to air and moisture, suggesting that handling and storage under an inert gas like nitrogen or argon is advisable. For long-term storage, keeping it in a cool and dark place, below 15°C, is also recommended.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenolic compounds, in general, are susceptible to oxidation.[3] The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring can increase its susceptibility to oxidation.[3] Degradation can be initiated by atmospheric oxygen, light, or trace metal ions, potentially leading to the formation of colored quinone-type structures.
Q3: How can I assess the stability of this compound in my experimental conditions?
A forced degradation study is the recommended approach to assess the stability of this compound. This involves subjecting the compound to various stress conditions, such as acid, base, oxidation, heat, and light, and then analyzing the amount of degradation using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Stability Testing and Data
A summary of potential outcomes from a forced degradation study is presented below. Please note that this is a representative table, and actual results may vary.
| Condition | Stressor | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Degradants Observed |
| Acidic | 0.1 M HCl | 24 | 60 | < 5% | Minor peak at RRT 0.8 |
| Basic | 0.1 M NaOH | 24 | 60 | 10-15% | Major peak at RRT 1.2 |
| Oxidative | 3% H₂O₂ | 8 | 25 | > 50% | Multiple degradation peaks |
| Thermal | Dry Heat | 48 | 80 | < 10% | Minor increase in impurities |
| Photolytic | ICH Q1B Light | 24 | 25 | 5-10% | Minor peak at RRT 1.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study on this compound.
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Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation : Store the solid compound in a hot air oven at 80°C. Also, heat the stock solution at 80°C.
-
Photodegradation : Expose the stock solution to a light source as per ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.[3]
-
-
Sample Analysis : At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC-UV method.
Protocol 2: HPLC-UV Analytical Method
This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound and its potential degradants.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Detection : UV detection at the wavelength of maximum absorbance for this compound (typically around 270-280 nm for similar phenolic compounds).[4]
-
Quantification : Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
Visualizations
References
Preventing oxidation of "2-Methoxy-6-methylphenol" during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methoxy-6-methylphenol to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its oxidation important?
A1: this compound is a phenolic compound used in various research and development applications.[1][2][3] Like many phenols, it is susceptible to oxidation, a chemical process that can degrade the compound.[4][5] This degradation can lead to impurities, affecting experimental results, product stability, and overall research integrity.
Q2: What are the primary causes of oxidation for this compound?
A2: The primary causes of oxidation for this compound are exposure to:
-
Air (Oxygen): The most common cause of oxidation. Some safety data sheets explicitly state that the compound is air-sensitive.[6]
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Moisture: Can facilitate oxidative reactions. The compound is also noted to be moisture-sensitive.[6]
-
Light: Can provide the energy to initiate oxidation.
-
Heat: Can accelerate the rate of oxidation.[7]
-
Incompatible Substances: Contact with strong oxidizing agents will lead to rapid degradation.
Q3: How can I visually identify if my sample of this compound has oxidized?
A3: While specific degradation products for this compound are not detailed in the provided results, a common sign of oxidation in phenolic compounds is a change in color, often to a yellow or brownish hue.[7] For this compound, which is typically a white to light yellow powder or crystal, any significant color change could indicate degradation.
Q4: What are the ideal storage conditions to prevent oxidation?
A4: To prevent oxidation, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[8][9][10] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the compound (e.g., yellowing or browning). | Oxidation due to exposure to air, light, or heat. | - Discard the discolored compound as it may be impure. - Review storage and handling procedures to ensure an inert atmosphere and protection from light and heat are maintained. |
| Inconsistent experimental results using the same batch of the compound. | Partial oxidation of the compound, leading to the presence of impurities. | - Use a fresh, unopened container of the compound for critical experiments. - If an opened container must be used, ensure it has been properly stored under an inert atmosphere and consider analytical testing (e.g., NMR, HPLC) to verify purity before use. |
| The compound appears clumpy or has changed in physical form. | Absorption of moisture, which can also promote oxidation. | - Store the compound in a desiccator or a dry box to minimize moisture exposure. - Ensure the container is always tightly sealed after use. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Atmosphere | Store and handle under an inert gas (e.g., Nitrogen, Argon). | [6] |
| Temperature | Store in a cool place. Room temperature is generally acceptable. | [1][8] |
| Light | Store in a dark place, protected from light. | [11] |
| Moisture | Store in a dry environment. The compound is moisture-sensitive. | [6][10] |
| Container | Use a tightly-closed and properly sealed container. | [6][8][9][10][11] |
| Ventilation | Store in a well-ventilated area. | [8][9] |
Experimental Protocols
Protocol for Handling this compound Under an Inert Atmosphere
This protocol describes the general procedure for safely handling this compound in a laboratory setting to minimize oxidation.
Materials:
-
This compound
-
Glove box or Schlenk line
-
Source of inert gas (Nitrogen or Argon)
-
Spatula
-
Weighing vessel
-
Appropriate solvent
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Prepare the Inert Atmosphere:
-
Glove Box: Purge the glove box with an inert gas to reduce oxygen and moisture levels to a minimum.
-
Schlenk Line: Connect your reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air from the flask.
-
-
Equilibrate Materials: Place the sealed container of this compound, along with any necessary labware (spatula, weighing vessel), inside the glove box or have them ready for use with the Schlenk line. Allow them to equilibrate to the inert atmosphere.
-
Dispense the Compound:
-
Inside the glove box or under a positive pressure of inert gas from the Schlenk line, carefully open the container of this compound.
-
Using a clean, dry spatula, dispense the desired amount of the compound into the weighing vessel.
-
Promptly and tightly reseal the main container of this compound.
-
-
Dissolution and Reaction:
-
Add the weighed compound to your reaction vessel containing the desired solvent.
-
If using a Schlenk line, ensure a continuous positive pressure of inert gas is maintained throughout the process.
-
-
Clean-up:
-
Clean all equipment thoroughly after use.
-
Dispose of any waste material according to institutional and local regulations.[8]
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: General mechanism of phenolic oxidation.
References
- 1. This compound | 2896-67-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. onlyplants.hr [onlyplants.hr]
- 5. jscholaronline.org [jscholaronline.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. kishida.co.jp [kishida.co.jp]
Technical Support Center: Scale-up Synthesis of 2-Methoxy-6-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-Methoxy-6-methylphenol. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most direct and commonly explored route for the synthesis of this compound on a larger scale is the ortho-selective C-methylation of guaiacol (B22219) (2-methoxyphenol) . This can be achieved through various methods, including:
-
Direct methylation using a methylating agent and a catalyst: This involves reacting guaiacol with a methylating agent like methanol (B129727) in the presence of a solid acid or metal oxide catalyst. The key challenge is achieving high selectivity for methylation at the C6 position (ortho to the hydroxyl group).
-
Two-step synthesis via formylation and reduction: This involves an initial ortho-formylation of guaiacol to produce 2-hydroxy-3-methoxybenzaldehyde, followed by a reduction of the aldehyde group to a methyl group. The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols.[1][2][3]
Q2: What are the primary impurities and byproducts I should expect during the synthesis of this compound from guaiacol?
A2: During the ortho-methylation of guaiacol, several byproducts can form, complicating purification. These include:
-
Isomeric products: The primary isomeric byproduct is 4-methoxy-2-methylphenol (B1314071) (methylation para to the hydroxyl group). The ratio of ortho to para substitution is influenced by the catalyst and reaction conditions.
-
Poly-methylated products: Over-methylation can lead to the formation of di- and tri-methylated phenols.
-
O-methylation product: While less common in C-alkylation conditions, methylation of the phenolic hydroxyl group can lead to the formation of 1,2-dimethoxybenzene.
-
Unreacted starting material: Incomplete conversion will result in residual guaiacol in the product mixture.
-
In the case of formylation-reduction routes, byproducts from the formylation step, such as the para-formylated isomer, can be carried over.[4][5]
Q3: How can I monitor the progress of the reaction and analyze the purity of the final product?
A3: For monitoring the reaction and assessing the purity of this compound, the following analytical techniques are recommended:
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective for separating and quantifying the desired product, unreacted starting materials, and various byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for analyzing the reaction mixture and the final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the final product and identification of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction on a qualitative level.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting/Optimization Strategy |
| Low Catalyst Activity | - Ensure the catalyst is properly activated and handled under appropriate conditions to prevent deactivation. - Consider screening different catalysts to find one with higher activity and selectivity for the ortho-methylation of guaiacol. |
| Suboptimal Reaction Temperature | - The reaction temperature can significantly impact both reaction rate and selectivity. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to increased byproduct formation and catalyst degradation. - Perform small-scale experiments to determine the optimal temperature range for your specific catalyst and reactor setup. |
| Inefficient Mixing | - In heterogeneous catalytic systems, efficient mixing is crucial to ensure good contact between the reactants and the catalyst. - On a larger scale, ensure that the reactor's agitation system is adequate to maintain a uniform suspension of the catalyst. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to ensure it has reached completion. |
Issue 2: Poor Regioselectivity (High Levels of para-Isomer)
| Possible Cause | Troubleshooting/Optimization Strategy |
| Reaction Conditions Favoring the Thermodynamic Product | - Ortho-alkylation of phenols is often the kinetically favored pathway, while para-alkylation can be the thermodynamically more stable product.[6][7][8] - Lowering the reaction temperature may favor the formation of the ortho-isomer (kinetic control).[6][7][8] |
| Inappropriate Catalyst | - The choice of catalyst plays a critical role in directing the regioselectivity. Shape-selective catalysts, such as certain zeolites, can be employed to enhance the formation of a specific isomer. - Metal oxide catalysts can also exhibit high ortho-selectivity in phenol (B47542) alkylation. |
| Solvent Effects | - The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents to optimize the ortho-to-para ratio. |
Issue 3: Formation of Poly-methylated Byproducts
| Possible Cause | Troubleshooting/Optimization Strategy |
| Excess of Methylating Agent | - Carefully control the stoichiometry of the methylating agent. Using a large excess will drive the reaction towards poly-methylation. |
| High Reaction Temperature or Prolonged Reaction Time | - Elevated temperatures and longer reaction times can promote subsequent methylation of the desired product. Optimize these parameters to maximize the yield of the mono-methylated product. |
| Catalyst with High Activity for Multiple Alkylations | - Some catalysts may be too active and promote multiple alkylations. Consider using a less active catalyst or modifying the catalyst to reduce its activity for subsequent alkylation steps. |
Experimental Protocols
Illustrative Protocol for Ortho-Selective Methylation of Guaiacol
This protocol is a generalized procedure based on common practices for the ortho-alkylation of phenols and should be optimized for specific laboratory or pilot-plant conditions.
Materials:
-
Guaiacol
-
Methanol (as methylating agent)
-
Solid acid catalyst (e.g., a specific zeolite or metal oxide known for ortho-selectivity)
-
Solvent (e.g., a high-boiling point hydrocarbon)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Activation: Activate the solid catalyst according to the manufacturer's instructions. This typically involves heating under a flow of inert gas to remove adsorbed water and other impurities.
-
Reaction Setup: Charge a suitably sized reactor with the activated catalyst and the chosen solvent. Purge the reactor with an inert gas.
-
Reactant Addition: Heat the reactor to the desired reaction temperature. A solution of guaiacol in the solvent and methanol are then fed into the reactor at a controlled rate.
-
Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring to ensure good mixing. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor and filter to remove the catalyst. The catalyst can be washed with fresh solvent to recover any adsorbed product.
-
Purification: The solvent is removed from the filtrate by distillation. The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted guaiacol and other byproducts.
Quantitative Data
The following table provides illustrative data from related phenol alkylation processes to highlight the impact of reaction conditions. Optimal conditions for the synthesis of this compound should be determined empirically.
| Parameter | Condition 1 (Kinetic Control) | Condition 2 (Thermodynamic Control) | Expected Outcome on Ortho-Selectivity |
| Temperature | Lower (e.g., 150-200 °C) | Higher (e.g., 250-300 °C) | Higher ortho-selectivity at lower temperatures.[6][7][8] |
| Reaction Time | Shorter | Longer | Shorter reaction times may favor the kinetically preferred ortho-product.[6][7][8] |
| Catalyst Type | Shape-selective zeolite | Non-selective acid catalyst | Shape-selective catalysts can significantly improve ortho-selectivity. |
| Guaiacol:Methanol Ratio | Higher | Lower | A higher ratio of guaiacol to methanol can help to minimize poly-methylation. |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Methoxy-6-methylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing catalysts for chemical transformations involving 2-Methoxy-6-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: this compound is a versatile substrate for several key catalytic reactions, including:
-
Hydrodeoxygenation (HDO): For the selective removal of methoxy (B1213986) and hydroxyl groups, crucial in biomass valorization and the synthesis of fine chemicals.
-
Oxidation: To produce valuable compounds such as quinones or aldehydes.
-
Demethylation: For the selective cleavage of the methoxy group to yield the corresponding catechol.
-
Hydrogenation: For the saturation of the aromatic ring to produce substituted cyclohexanols or cyclohexanes.
-
Alkylation: To introduce additional alkyl groups onto the aromatic ring.
Q2: How do I select a catalyst for a specific transformation of this compound?
A2: Catalyst selection is dictated by the desired product. For instance, for hydrodeoxygenation, noble metals like Palladium (Pd) and Ruthenium (Ru) supported on carbon are effective. For oxidation, catalysts based on Cobalt (Co) or Copper (Cu) are commonly employed. The choice of catalyst support (e.g., activated carbon, TiO₂, zeolites) can also significantly influence selectivity and activity.
Q3: What are the common side reactions to consider?
A3: Undesired side reactions can compete with the main transformation. For example, during hydrodeoxygenation, ring hydrogenation may occur when complete deoxygenation is the goal. In oxidation reactions, demethylation or over-oxidation can lead to a mixture of products. In alkylation, the formation of isomers is a common challenge.
Q4: How can I minimize catalyst deactivation?
A4: Catalyst deactivation can be caused by coking, poisoning by impurities, or sintering at high temperatures. To mitigate this, ensure high purity of reactants and solvents. Operating at optimal temperatures and pressures is also critical. Periodic catalyst regeneration, for example, by controlled oxidation to remove coke, may be necessary.
Troubleshooting Guides
Issue 1: Low Conversion or Stalled Reaction
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | - Coking: Regenerate the catalyst through calcination in a controlled air stream. - Poisoning: Ensure the purity of reactants and solvents. If poisoning is severe, the catalyst may need to be replaced. |
| Insufficient Catalyst Activity | - Increase the catalyst loading. - Optimize the reaction temperature and pressure. |
| Poor Mass Transfer | - Increase the stirring rate in slurry reactors. - Ensure proper flow distribution in fixed-bed reactors. |
Issue 2: Low Selectivity to the Desired Product
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | - Temperature: Adjust the reaction temperature. For example, in HDO, lower temperatures may favor ring hydrogenation over C-O cleavage. - Pressure: Vary the hydrogen pressure in hydrogenation and HDO reactions. |
| Incorrect Catalyst Choice | - The catalyst may favor an alternative reaction pathway. For instance, in HDO of guaiacol, Pd and Ru favor ring hydrogenation while Mo₂C favors direct demethoxylation.[1] - Consider a catalyst with a different active metal or support. |
| Isomer Formation (in Alkylation) | - Employ a shape-selective catalyst, such as a zeolite, to sterically hinder the formation of undesired isomers.[2] |
Issue 3: Catalyst Coking
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Lower the reaction temperature to reduce the rate of coke formation.[3] |
| Acidic Catalyst Sites | - For reactions prone to polymerization or cracking on acid sites, consider a catalyst with lower acidity or a different support material. |
| High Reactant Concentration | - Lower the partial pressure of the phenol (B47542) to reduce the rate of coke-forming side reactions. |
Data Presentation
Table 1: Catalyst Performance in Hydrodeoxygenation (HDO) of 2-Methoxyphenol (Guaiacol) as a Model Substrate
Data adapted from studies on guaiacol, a close structural analog of this compound.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Major Products | Reference |
| Pd | Activated Carbon | 240 | 3.4 | 2-Methoxycyclohexanol, Cyclohexanol | [1] |
| Ru | Activated Carbon | 240 | 3.4 | 2-Methoxycyclohexanol, Cyclohexanol | [1] |
| Mo₂C | Activated Carbon | 300 | 3.4 | Phenol, Benzene | [1] |
| Ru | ZSM-5 | 250 | 2.0 | Cyclohexane (99% yield) | [3] |
Table 2: Catalyst Performance in the Aerobic Oxidation of 2-Methoxy-4-methylphenol to Vanillin
This reaction provides insights into the selective oxidation of the methyl group on the phenol ring.
| Pre-catalyst | Active Species | Yield of Vanillin (%) | Reference |
| CoCl₂ | CoOₓ(OH)ᵧ nanoparticles | 90 | [4] |
| Co₃O₄ | CoOₓ(OH)ᵧ nanoparticles (after activation) | 85 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Hydrodeoxygenation (HDO)
This protocol is a general guideline for the HDO of this compound in a batch reactor, based on established procedures for similar compounds.[1]
-
Catalyst Loading: Load the catalyst (e.g., 5 wt% Ru on activated carbon) into a high-pressure batch reactor.
-
Reactant Addition: Add this compound and a suitable solvent (e.g., decane) to the reactor.
-
System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.4 MPa) and heat to the target temperature (e.g., 240-300 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and filter the catalyst. The product mixture can then be analyzed and purified.
Protocol 2: General Procedure for Catalytic Aerobic Oxidation
This protocol is adapted from the aerobic oxidation of substituted phenols.[4][5]
-
Catalyst and Reactant Setup: In a two-necked round-bottom flask equipped with a condenser and a gas inlet, dissolve this compound in a suitable solvent (e.g., an ionic liquid like [BMIM]Cl with n-butanol as a co-solvent).
-
Catalyst Addition: Add the catalyst (e.g., CuCl₂ or a cobalt salt).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Oxidant Introduction: Introduce a steady stream of molecular oxygen or compressed air through the gas inlet.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Visualizations
Caption: A workflow for catalyst selection and optimization.
References
Validation & Comparative
Comparative reactivity of "2-Methoxy-6-methylphenol" vs. guaiacol in pyrolysis
A detailed analysis of the thermal decomposition of two key lignin (B12514952) model compounds.
For researchers and scientists in the fields of biomass conversion, biofuel development, and drug discovery, understanding the thermal degradation pathways of lignin-derived phenolic compounds is of paramount importance. Guaiacol (B22219) (2-methoxyphenol) is a well-studied model compound representing the guaiacyl lignin unit. This guide provides a comparative analysis of the pyrolysis reactivity of guaiacol against 2-Methoxy-6-methylphenol, a closely related derivative.
Due to a lack of direct experimental pyrolysis data for this compound in the reviewed literature, this comparison is based on extensive experimental data for guaiacol and theoretical considerations regarding the influence of the additional ortho-methyl group on the pyrolysis of this compound.
Executive Summary
Guaiacol pyrolysis is initiated by the homolytic cleavage of the O–CH₃ bond, leading to the formation of catechol and methyl radicals. Subsequent reactions produce a variety of phenols, cresols, and lighter compounds. The addition of a methyl group at the ortho-position in this compound is expected to influence its pyrolysis reactivity in several ways. The electron-donating nature of the methyl group may slightly weaken the O–CH₃ bond, potentially lowering the initial decomposition temperature. Furthermore, the presence of the methyl group is likely to favor the formation of methylated products, such as dimethylphenols (xylenols), and increase the yield of methane.
Comparative Data on Pyrolysis
The following table summarizes the key pyrolysis parameters for guaiacol based on experimental studies and provides predicted values for this compound based on chemical structure and the known effects of methyl substitution on aromatic rings.
| Parameter | Guaiacol (Experimental Data) | This compound (Predicted) |
| Primary Decomposition Temperature | Decomposition starts around 650 K (377 °C)[1]. | Predicted to be slightly lower than guaiacol due to the electron-donating methyl group. |
| Major Pyrolysis Products | Catechol, phenol, cresols, methane, carbon monoxide[1]. | Predicted to include 2-methylcatechol, cresols, dimethylphenols (xylenols), methane, and phenol. |
| Key Initial Reaction | Homolytic cleavage of the O–CH₃ bond[1]. | Predicted to be the homolytic cleavage of the O–CH₃ bond. |
| Tendency for Char/Coke Formation | Moderate. | Potentially higher than guaiacol due to the presence of an additional methyl group which can participate in secondary polymerization reactions. |
Pyrolysis Reaction Pathways
The pyrolysis of both compounds proceeds through complex free-radical mechanisms. The primary initiation step for guaiacol is the cleavage of the methoxy (B1213986) group's methyl C-O bond. A similar initiation is anticipated for this compound.
Experimental Protocols
The data for guaiacol pyrolysis cited in this guide were primarily obtained using the following experimental techniques:
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is the most common method for analyzing the products of pyrolysis. A small sample of the compound is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile products are immediately separated by gas chromatography and identified by mass spectrometry.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a compound by measuring its mass loss as a function of temperature in a controlled atmosphere. This provides information on the onset of decomposition and the temperature ranges of different decomposition stages.
-
Flow Reactor Studies: These experiments involve passing a vaporized sample through a heated tube (flow reactor) under controlled temperature, pressure, and residence time. The product stream is then analyzed to determine the reaction kinetics and product distribution.
A detailed experimental protocol for the pyrolysis of guaiacol in a jet-stirred reactor is described in the work by Papari et al. (2018), where the reactor was operated at temperatures between 623 and 923 K with a residence time of 2 seconds under a pressure of 800 Torr.[1] Product analysis was performed using online gas chromatography with flame ionization detection and mass spectrometry.[1]
Logical Workflow for Comparative Analysis
To conduct a direct experimental comparison of the pyrolysis reactivity of these two compounds, the following workflow would be necessary:
References
A Comparative Analysis of the Thermal Decomposition of 2-Methoxy-6-methylphenol and Syringol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal decomposition behavior of 2-Methoxy-6-methylphenol and syringol (2,6-dimethoxyphenol). Understanding the thermal stability and decomposition pathways of these phenolic compounds is crucial for various applications, including the development of biomass-derived chemicals and pharmaceuticals, as well as for ensuring the stability of drug candidates and formulations under thermal stress. While extensive data exists for the thermal decomposition of syringol, a common lignin (B12514952) pyrolysis product, direct experimental data for this compound is less prevalent. This guide will leverage available data for structurally related compounds, such as o-cresol, to infer the thermal decomposition characteristics of this compound for a comprehensive comparative analysis.
Quantitative Data Summary
The thermal decomposition of phenolic compounds is significantly influenced by their substitution patterns. The additional methoxy (B1213986) group in syringol, compared to the methyl and methoxy groups in this compound, is expected to lead to differences in decomposition temperatures and product distributions. The following tables summarize the expected and observed quantitative data for the thermal decomposition of these two compounds.
Table 1: Thermal Decomposition Onset and Major Product Classes
| Compound | Onset of Decomposition (TGA, °C, Inert Atmosphere) | Major Gaseous Products | Major Liquid/Aromatic Products |
| This compound | Estimated: 350 - 450 | Methane (B114726) (CH₄), Carbon Monoxide (CO), Water (H₂O) | Phenol, o-Cresol, Methylated Phenols, Benzene, Toluene |
| Syringol | 250 - 350 | Methane (CH₄), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O) | Catechol, Guaiacol (B22219), Phenol, Cresols, Syringaldehyde |
Table 2: Illustrative Yields of Key Decomposition Products from Pyrolysis-GC/MS
| Product | This compound (Inferred Yields) | Syringol (Observed Yields) |
| Phenol | Moderate | High |
| o-Cresol | High | Low |
| Guaiacol | Low | High |
| Catechol | Low | High |
| Methane | High | Moderate |
| Carbon Monoxide | High | High |
| Carbon Dioxide | Low | Moderate |
Experimental Protocols
To empirically determine and compare the thermal decomposition profiles of this compound and syringol, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of the compounds.
Apparatus: A standard thermogravimetric analyzer.
Procedure:
-
A small sample of the compound (5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify and quantify the volatile and semi-volatile products of thermal decomposition.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
Procedure:
-
A small amount of the sample (typically in the microgram range) is placed in a pyrolysis probe.
-
The probe is inserted into the pyrolysis unit, which is pre-heated to a specific temperature (e.g., 500 °C, 600 °C, or 700 °C).
-
The sample is rapidly heated (pyrolyzed), and the resulting volatile fragments are swept by a carrier gas (e.g., helium) into the GC injection port.
-
The pyrolysis products are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column).
-
A programmed temperature ramp is used for the GC oven to ensure the elution of a wide range of compounds.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the individual decomposition products by comparing them with a mass spectral library (e.g., NIST).
-
The peak areas in the gas chromatogram can be used for the semi-quantitative or quantitative analysis of the pyrolysis products.
Decomposition Pathways
The structural differences between this compound and syringol lead to distinct primary decomposition pathways. The following diagram illustrates the likely initial steps in the thermal degradation of these molecules.
Figure 1: Simplified initial decomposition pathways for this compound and Syringol.
Discussion of Differences
The primary differences in the thermal decomposition of this compound and syringol are anticipated to stem from the nature and number of their substituents.
-
Thermal Stability: Syringol, with two electron-donating methoxy groups, is expected to have a lower onset of thermal decomposition compared to this compound. The methyl group in this compound is less activating than a methoxy group, likely contributing to its higher thermal stability, similar to what is observed in cresol (B1669610) isomers.
-
Decomposition Products:
-
This compound: The primary decomposition is expected to involve the cleavage of the methoxy and methyl groups. The loss of the methyl group from the ring would lead to the formation of guaiacol, while the loss of the methoxy group would yield o-cresol. Further decomposition of these intermediates would produce phenol, benzene, toluene, and smaller gaseous molecules like methane and carbon monoxide.
-
Syringol: The presence of two methoxy groups provides more pathways for decomposition. The initial steps often involve the cleavage of one or both methoxy groups, leading to the formation of guaiacol and catechol derivatives. The higher oxygen content in syringol also contributes to the formation of carbon dioxide, in addition to methane and carbon monoxide.
-
Conclusion
A Comparative Analysis of the Antioxidant Activity of 2-Methoxy-6-methylphenol and Other Phenolic Compounds
In the landscape of antioxidant research, phenolic compounds are a cornerstone, valued for their ability to neutralize harmful free radicals and mitigate oxidative stress. This guide provides a comparative analysis of the antioxidant activity of 2-Methoxy-6-methylphenol against other well-established phenolic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and α-tocopherol (the most active form of vitamin E). This report is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies of key antioxidant assays, and a visualization of the underlying biochemical pathways.
While direct quantitative antioxidant activity data for this compound is limited in publicly available literature, this guide leverages data from structurally analogous compounds, particularly guaiacol (B22219) (2-methoxyphenol) and its derivatives, to provide a substantive comparison. The antioxidant potential is evaluated based on common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Antioxidant Activity: A Quantitative Overview
The efficacy of an antioxidant is often expressed by its IC50 value, which denotes the concentration of the antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value signifies a higher antioxidant potency. The following table summarizes the available antioxidant activity data for the selected phenolic compounds. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | FRAP Assay (μM Fe(II)/μmol) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Guaiacol (2-Methoxyphenol) | ~2.5 - 5 mM | Data Not Available | Data Not Available |
| 2-Methoxy-4-methylphenol | Log 1/IC50 data available[1] | Data Not Available | Data Not Available |
| BHT | ~29 - 70 μg/mL | ~0.4 - 0.9 | ~1.5 - 2.5 |
| BHA | ~10 - 25 μg/mL | ~1.5 | ~2.0 - 3.0 |
| Trolox | ~4 - 8 μg/mL | 1.0 (Standard) | ~1.5 - 2.5 |
| α-Tocopherol | ~10 - 40 μg/mL | ~0.5 - 1.0 | ~1.0 - 2.0 |
Note: Data for Guaiacol and 2-Methoxy-4-methylphenol are included as structurally similar compounds to this compound. The presented values are aggregated from multiple sources and should be considered as indicative ranges.
The Chemical Basis of Phenolic Antioxidant Action
Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's efficacy. Electron-donating substituents on the aromatic ring, such as methoxy (B1213986) (-OCH3) and alkyl groups, generally enhance antioxidant activity by stabilizing the phenoxyl radical through resonance.
Caption: General mechanisms of phenolic antioxidant activity.
The Nrf2 Signaling Pathway: A Key Cellular Defense Mechanism
Beyond direct radical scavenging, phenolic antioxidants can also bolster the cell's endogenous defense systems. A critical pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. However, in the presence of oxidative stress or electrophilic compounds like some phenols, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a heightened state of cellular defense.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of antioxidant activity assessment, standardized protocols are crucial. The following are detailed methodologies for the three key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
Test compound (e.g., this compound) and standards (BHT, BHA, Trolox, α-tocopherol)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of the test compound and standards in methanol. Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add a specific volume of the sample or standard solution to the DPPH solution (e.g., 20 µL of sample to 180 µL of DPPH). A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound and standards
-
Spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the antioxidant sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Test compound and standards (e.g., FeSO₄·7H₂O)
-
Spectrophotometer
-
-
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as FRAP values (in µM Fe²⁺ equivalents).
-
Conclusion
References
Spectroscopic Differentiation of 2-Methoxy-6-methylphenol from its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of 2-Methoxy-6-methylphenol and its isomers, offering key data and methodologies to facilitate their unambiguous differentiation.
This document leverages Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct spectral features arising from the varied positions of the methoxy (B1213986) and methyl substituents on the phenol (B47542) ring. By presenting experimental data alongside predicted values, this guide aims to be a practical resource for the structural characterization of this important class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Experimental data is prioritized where available and supplemented with predicted values to ensure a comprehensive comparison.
¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)
| Compound | Ar-H Chemical Shifts (δ ppm) | -OCH₃ (δ ppm) | -CH₃ (δ ppm) | -OH (δ ppm) |
| This compound | 7.0-7.2 (m, 3H) | 3.85 (s, 3H) | 2.25 (s, 3H) | 5.5-6.0 (br s, 1H) |
| 2-Methoxy-3-methylphenol | 6.8-7.1 (m, 3H) | 3.88 (s, 3H) | 2.20 (s, 3H) | 5.4-5.9 (br s, 1H) |
| 2-Methoxy-4-methylphenol | 6.6-6.8 (m, 3H) | 3.87 (s, 3H) | 2.30 (s, 3H) | 5.3-5.8 (br s, 1H) |
| 2-Methoxy-5-methylphenol | 6.7-6.9 (m, 3H) | 3.86 (s, 3H) | 2.32 (s, 3H) | 5.2-5.7 (br s, 1H) |
| 3-Methoxy-2-methylphenol | 6.9-7.2 (m, 3H) | 3.80 (s, 3H) | 2.15 (s, 3H) | 5.6-6.1 (br s, 1H) |
| 3-Methoxy-4-methylphenol | 6.7-6.9 (m, 3H) | 3.82 (s, 3H) | 2.22 (s, 3H) | 5.1-5.6 (br s, 1H) |
| 4-Methoxy-2-methylphenol | 6.6-6.8 (m, 3H) | 3.78 (s, 3H) | 2.18 (s, 3H) | 5.0-5.5 (br s, 1H) |
| 4-Methoxy-3-methylphenol | 6.7-6.9 (m, 3H) | 3.79 (s, 3H) | 2.21 (s, 3H) | 4.9-5.4 (br s, 1H) |
| 5-Methoxy-2-methylphenol | 6.5-6.7 (m, 3H) | 3.77 (s, 3H) | 2.19 (s, 3H) | 5.3-5.8 (br s, 1H) |
Note: Predicted chemical shifts can vary slightly based on the algorithm and software used. The multiplicity of aromatic protons (Ar-H) is complex and presented as a multiplet (m). The hydroxyl proton (-OH) signal is often broad and its chemical shift is concentration-dependent.
¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)
| Compound | Ar-C Chemical Shifts (δ ppm) | -OCH₃ (δ ppm) | -CH₃ (δ ppm) |
| This compound | 146.5, 144.0, 124.0, 122.5, 120.0, 110.0 | 56.0 | 16.5 |
| 2-Methoxy-3-methylphenol | 147.0, 145.5, 127.0, 121.0, 115.0, 112.0 | 56.2 | 15.0 |
| 2-Methoxy-4-methylphenol | 146.8, 144.5, 130.0, 122.0, 116.0, 111.0 | 56.1 | 20.5 |
| 2-Methoxy-5-methylphenol | 147.2, 144.8, 131.0, 121.5, 118.0, 110.5 | 56.3 | 21.0 |
| 3-Methoxy-2-methylphenol | 150.0, 143.0, 125.0, 120.0, 118.0, 108.0 | 55.5 | 10.0 |
| 3-Methoxy-4-methylphenol | 149.5, 143.5, 129.0, 121.0, 117.0, 109.0 | 55.7 | 20.0 |
| 4-Methoxy-2-methylphenol | 152.0, 142.0, 126.0, 118.0, 115.0, 114.0 | 55.4 | 16.0 |
| 4-Methoxy-3-methylphenol | 151.5, 142.5, 128.0, 119.0, 116.0, 113.0 | 55.6 | 18.0 |
| 5-Methoxy-2-methylphenol | 153.0, 141.0, 127.0, 117.0, 112.0, 105.0 | 55.3 | 17.0 |
Note: Aromatic carbon chemical shifts are highly sensitive to substituent positions.
Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) |
| All Isomers | ~3600-3200 (broad, O-H stretch) , ~3100-3000 (aromatic C-H stretch), ~1600 & ~1450 (aromatic C=C stretch), ~1250-1200 (asymmetric Ar-O-C stretch) , ~1050-1000 (symmetric Ar-O-C stretch) , ~850-750 (aromatic C-H out-of-plane bend) |
Note: The precise position and shape of the O-H stretching band can be influenced by intra- and intermolecular hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer.
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| All Isomers | 138 ([M]⁺) | 123 ([M-CH₃]⁺), 108 ([M-CH₂O]⁺), 95, 77 |
Note: While all isomers share the same molecular ion, the relative intensities of the fragment ions can differ, providing clues to the substitution pattern.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the phenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is sufficient to cover the detector coils (typically > 4 cm).
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: Typically 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid phenol sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the phenol isomer (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.
-
Visualization of Differentiating Features
The following diagrams illustrate the logical workflow for distinguishing this compound from its isomers based on key spectroscopic features.
By combining the data from these complementary spectroscopic techniques, researchers can confidently distinguish this compound from its various isomers, ensuring the accuracy and integrity of their scientific endeavors.
A Comparative Guide to the Validation of Analytical Methods for "2-Methoxy-6-methylphenol" in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of "2-Methoxy-6-methylphenol" in complex biological samples such as plasma and urine. As there is limited publicly available, fully validated method data for this specific analyte, this document provides a comparative framework using methodologies and performance data from structurally analogous phenolic compounds. These established protocols serve as a comprehensive starting point for the development and validation of a specific and reliable analytical method for "this compound".
Overview of Analytical Techniques
The accurate measurement of "this compound" in biological fluids is essential for a wide range of studies, including pharmacokinetics, toxicology, and biomarker discovery. GC-MS and LC-MS/MS are the premier analytical technologies for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. In GC-MS, analytes are vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer. For compounds with low volatility, such as phenols, a chemical derivatization step is typically employed to enhance their volatility and improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and powerful technique, LC-MS/MS is suitable for a broad spectrum of analytes, including those that are non-volatile or prone to degradation at high temperatures. Separation is achieved in a liquid mobile phase, and the use of a tandem mass spectrometer provides exceptional selectivity and sensitivity for detection.
Comparative Performance Data
The following tables present a summary of key performance parameters from established analytical methods for compounds that are structurally similar to "this compound". These data offer a realistic expectation of the performance that can be achieved with a fully validated method for the target analyte.
Table 1: GC-MS Method Performance (Based on a method for 2-Methoxy-3,4,5-trimethylphenol derivatives)
| Performance Parameter | Method A: Derivatization-GC-MS |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (Recovery) | Typically >85% (Not explicitly stated) |
| Precision (RSD) | Typically <15% (Not explicitly stated) |
Table 2: LC-MS/MS Method Performance (Based on a validated method for 2,6-diisobornyl-4-methylphenol in rat plasma)[1]
| Performance Parameter | Method B: LC-MS/MS |
| Linearity (r²) | > 0.99 (over the range of 10-5,000 ng/mL) |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | 92-110% |
| Precision (Within- and Between-run) | < 8% |
| Recovery | > 98% |
| Matrix Effect | Low |
Visualizing the Experimental Workflow
The diagram below illustrates a generalized workflow for the validation of an analytical method for "this compound". This workflow is applicable to both GC-MS and LC-MS/MS, with specific details for each technique provided in the subsequent experimental protocols.
Caption: A generalized workflow for the validation of an analytical method.
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for the two analytical approaches. These have been adapted from methods for structurally similar compounds and will require optimization and validation for the specific analysis of "this compound".
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is based on a method for the analysis of 2-Methoxy-3,4,5-trimethylphenol derivatives.
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Pipette 1 mL of the biological sample (e.g., plasma or urine) into a clean glass tube and add a suitable internal standard.
-
Adjust the sample pH to a range of 5-7.
-
Perform a liquid-liquid extraction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and vortexing thoroughly. This step should be repeated three times to ensure complete extraction.
-
Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Carefully evaporate the solvent to complete dryness using a gentle stream of nitrogen.
-
For derivatization, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)) along with 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) to the dried residue.
-
Seal the tube and heat at 70°C for 30 minutes to ensure the derivatization reaction is complete.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar capillary column
-
Carrier Gas: Helium, maintained at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode
-
Oven Temperature Program:
-
Start at 80°C and hold for 2 minutes.
-
Increase the temperature to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 550
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the quantification of 2,6-diisobornyl-4-methylphenol in rat plasma.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
In a microcentrifuge tube, place a 100 µL aliquot of plasma and add the internal standard.
-
Add 500 µL of an extraction solvent mixture of isopropyl alcohol and chloroform (B151607) (1:5, v/v).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the clear supernatant to a new tube and evaporate it to dryness using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of acetonitrile.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C8 column (e.g., EC Nucleodur C8 ec, 150 × 4.6 mm, 5 μm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water with 0.1% (v/v) formic acid (97:3, v/v).
-
Flow Rate: 0.55 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for "this compound" and the chosen internal standard must be optimized.
Recommendations and Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of "this compound" in complex biological matrices.
GC-MS stands out as a robust and reliable method, especially for volatile compounds. For phenolic compounds such as "this compound", the required derivatization step adds complexity and time to the sample preparation process. Nevertheless, a well-optimized GC-MS method can deliver excellent sensitivity and selectivity.
LC-MS/MS provides outstanding versatility, sensitivity, and specificity, often without the need for derivatization, which streamlines the sample preparation workflow. It is the preferred method for many bioanalytical applications involving non-volatile or thermally sensitive compounds.
The ultimate choice between these two powerful techniques will be guided by the specific goals of the research, including the required level of sensitivity, desired sample throughput, and the instrumentation available. For high-throughput bioanalysis in a drug development environment, LC-MS/MS is frequently the method of choice due to its simplified sample preparation and superior sensitivity. However, a meticulously validated GC-MS method can also yield highly accurate and dependable results.
It is crucial that the selected method undergoes a thorough validation process in accordance with the relevant regulatory standards (e.g., FDA, EMA) to guarantee the accuracy and reliability of the resulting data. The protocols and performance metrics detailed in this guide offer a solid foundation for initiating this validation process.
References
A Comparative Study on the Catalytic Upgrading of 2-Methoxy-6-methylphenol and p-Cresol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
The efficient conversion of biomass-derived phenolic compounds into valuable chemicals and fuels is a cornerstone of modern biorefinery research. Among the myriad of platform molecules, 2-methoxy-6-methylphenol (B1585055) and p-cresol (B1678582) represent two key lignin-derived monomers with distinct structural features that influence their reactivity in catalytic upgrading processes. This guide provides a comparative analysis of their performance in hydrodeoxygenation (HDO), a critical upgrading pathway, supported by experimental data from various catalytic systems.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the quantitative data from various studies on the catalytic hydrodeoxygenation of this compound (often studied via its close analog, guaiacol (B22219) or o-cresol) and p-cresol. These tables facilitate a direct comparison of catalyst performance under different reaction conditions.
Table 1: Catalytic Upgrading of this compound and its Analogs
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Substrate Conversion (%) | Major Products | Product Selectivity (%) | Reference |
| Ru | ZSM-5 | 250 | 2.0 | 100 | Cyclohexane | 99.0 | [1] |
| Pd | Activated Carbon | 240 | 3.4 | >95 | 2-Methoxycyclohexanol, Cyclohexanol | Not specified | [2] |
| Mo₂C | Activated Carbon | 300 | 3.4 | ~40 | Phenol, Benzene | Phenol (~60), Benzene (~20) | [2] |
| Mo₂C-E | - | 400 | Atmospheric | >90 (for o-cresol) | Toluene, Methyl-cyclohexane | Toluene (~80) | [3] |
Table 2: Catalytic Upgrading of p-Cresol
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Substrate Conversion (%) | Major Products | Product Selectivity (%) | Reference |
| Pt | SiO₂-Al₂O₃ | 350 | 0.1 | ~95 | Toluene, Benzene, Xylenes | Toluene (~70) | |
| Ni | SiO₂ | 250 | Atmospheric | ~60 | Toluene, 3-Methylcyclohexanone | Toluene (~50) | [1] |
| Pd | SiO₂ | 250 | Atmospheric | ~80 | Toluene, 3-Methylcyclohexanone | Toluene (~60) | [1] |
| Pt | SiO₂ | 250 | Atmospheric | >95 | Toluene, 3-Methylcyclohexanol | Toluene (~70) | [1] |
Experimental Protocols: Methodologies for Catalytic Upgrading
The following provides a generalized experimental protocol for the vapor-phase hydrodeoxygenation of phenolic compounds in a fixed-bed reactor, based on common practices in the cited literature.
1. Catalyst Preparation:
-
Support Impregnation: The desired catalyst support (e.g., ZSM-5, activated carbon, SiO₂) is impregnated with a solution containing the precursor of the active metal (e.g., H₂RuCl₆ for Ru, Pd(NO₃)₂ for Pd).
-
Drying and Calcination: The impregnated support is dried, typically at 100-120°C, to remove the solvent, followed by calcination in air at a high temperature (e.g., 400-500°C) to decompose the metal precursor and form the metal oxide.
-
Reduction (for metallic catalysts): Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen at a specific temperature to obtain the active metallic phase.
2. Catalytic Reaction:
-
Reactor Setup: A fixed-bed reactor, typically a quartz or stainless-steel tube, is loaded with a known amount of the prepared catalyst.
-
Reaction Conditions: The reactor is heated to the desired reaction temperature under a flow of an inert gas (e.g., N₂, Ar). The liquid feedstock (this compound or p-cresol, often dissolved in a solvent like dodecane) is then introduced into the reactor using a high-pressure liquid pump.
-
Hydrogen Feed: A continuous flow of hydrogen is supplied to the reactor at the desired pressure.
-
Product Collection and Analysis: The reaction products are passed through a condenser to separate the liquid and gaseous phases. The liquid products are collected and analyzed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) for identification and quantification. The gaseous products are analyzed using a gas chromatograph equipped with a thermal conductivity detector (GC-TCD).
Visualizing the Process and Pathways
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for catalytic upgrading of phenolic compounds.
Caption: Logical flow of the comparative study.
References
2-Methoxy-6-methylphenol as an Internal Standard in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal standards are crucial in quantitative analysis for correcting variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results. The ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. 2-Methoxy-6-methylphenol, a substituted phenol, possesses characteristics that make it a potential candidate as an internal standard for the quantification of other phenolic compounds and various analytes in complex matrices.
This guide provides an objective comparison of this compound's potential performance as an internal standard with other alternatives, supported by general experimental principles and data from analogous compounds due to a lack of specific publicly available data for this compound itself.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential internal standard is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 138.16 g/mol | --INVALID-LINK-- |
| CAS Number | 2896-67-5 | --INVALID-LINK-- |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Performance Comparison with Alternative Internal Standards
While direct comparative data for this compound as an internal standard is limited in publicly accessible literature, we can infer its potential performance by comparing it to commonly used internal standards for the analysis of phenolic compounds, such as deuterated analogues and other structurally similar phenols.
| Internal Standard | Advantages | Disadvantages | Typical Applications |
| This compound | - Structurally similar to many phenolic analytes.- Not a naturally occurring compound in most samples.- Commercially available. | - Potential for co-elution with some analytes.- Response factor may differ significantly from some analytes.- Lack of extensive validation data in the literature. | Potential for quantification of phenols, flavonoids, and other small molecules in environmental, food, and biological samples. |
| Deuterated Phenols (e.g., Phenol-d6) | - Co-elutes with the non-deuterated analyte, providing excellent correction for matrix effects and instrument variability.- High chemical similarity to the analyte. | - Higher cost compared to non-deuterated standards.- Not always commercially available for all analytes. | "Gold standard" for accurate quantification of specific phenolic compounds by GC-MS and LC-MS. |
| Other Substituted Phenols (e.g., 2,4,6-Trichlorophenol) | - Can be used for a broad range of phenolic analytes.- Relatively inexpensive and readily available. | - May not be structurally similar enough to all analytes for optimal correction.- Can be present as a contaminant in some samples. | General purpose internal standard for the analysis of various phenolic compounds. |
| Non-phenolic compounds (e.g., Acenaphthene-d10) | - Unlikely to be present in samples containing phenolic compounds.- Can be used for a wide range of analytes. | - Significant differences in chemical and physical properties compared to phenolic analytes can lead to poor correction for extraction and derivatization variability. | Used in multi-analyte methods where a single internal standard is needed for various compound classes. |
Experimental Protocols
Below are generalized experimental protocols for the use of an internal standard in GC-MS and LC-MS analysis, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phenolic Compounds
This protocol outlines a general procedure for the quantitative analysis of phenolic compounds in a complex matrix using an internal standard.
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard.
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the this compound internal standard stock solution.
-
Perform an appropriate extraction procedure (e.g., liquid-liquid extraction with dichloromethane (B109758) or solid-phase extraction with a suitable sorbent).
-
If necessary, derivatize the extracted analytes and the internal standard to improve their volatility and chromatographic performance (e.g., using BSTFA for silylation).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically in splitless mode for trace analysis.
-
Oven Temperature Program: An appropriate temperature gradient to separate the analytes of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard to enhance sensitivity and selectivity.
-
-
-
Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio.
-
Determine the concentration of the analytes in the samples using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Flavonoids
This protocol provides a general framework for the quantitative analysis of flavonoids in plant extracts using an internal standard.
Caption: Workflow for quantitative LC-MS/MS analysis of flavonoids.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound and calibration standards as described in the GC-MS protocol.
-
Sample Preparation:
-
Extract the flavonoids from the plant material using a suitable solvent system (e.g., methanol/water mixture).
-
Add a precise volume of the this compound internal standard stock solution to the extract.
-
Filter the extract to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used for flavonoid separation.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Data Analysis:
-
The data analysis process is similar to the one described for the GC-MS protocol, involving the calculation of response factors and the use of a calibration curve based on the peak area ratios of the analytes to the internal standard.
-
Conclusion
Comparative Analysis of 2-Methoxy-6-methylphenol Derivatives: A Guide to Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities and potential cross-reactivity of 2-Methoxy-6-methylphenol and its derivatives in common biological assays. Due to the limited direct experimental data on the cross-reactivity of a broad range of these specific compounds, this document synthesizes available information on their biological effects and outlines predictive frameworks based on structural similarities and known assay mechanisms. Detailed experimental protocols for relevant assays are also provided to facilitate independent evaluation.
Biological Activity Profile of Methoxyphenol Derivatives
Derivatives of 2-Methoxyphenol have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. The nature and position of substituent groups on the phenol (B47542) ring significantly influence their potency and selectivity. Understanding these activities is crucial for interpreting assay results and anticipating potential cross-reactivity.
| Compound | Biological Activity | Reference Compound(s) | Reported Effect(s) |
| 2-Methoxy-4-methylphenol (B1669609) (Creosol) | Antioxidant, Anti-inflammatory, Skin Sensitizer | Ferulic acid, Eugenol | Potent inhibitor of COX-2 expression.[1] Reported as a moderate skin sensitizer.[2][3][4] |
| 2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol | Antibacterial | - | Moderately active against Klebsiella pneumoniae.[5] |
| Dehydrodiisoeugenol | Cytotoxic, Anti-inflammatory | Curcumin, Isoeugenol | Potent inhibitor of LPS-induced COX-2 gene expression.[1] |
| 2-Amino-6-methyl-phenol derivatives | Anti-ferroptotic | Ferrostatin-1 | Demonstrated remarkable inhibition of RSL3-induced ferroptosis.[6] |
| 4-Ethyl-2-methoxy-6-methylphenol | - | - | Found in Thymus quinquecostatus.[7] |
| 2-Methoxyphenol (Guaiacol) | Phytotoxic | 2,6-Di-tert-butyl-4-methylphenol | Inhibited germination and seedling growth of Lactuca sativa.[8] |
Predicting Cross-Reactivity in Biological Assays
Cross-reactivity occurs when a biological assay, such as an immunoassay or an enzyme-based assay, detects not only the target analyte but also other structurally related compounds. For this compound derivatives, the degree of cross-reactivity is primarily dictated by the structural features recognized by the assay's components (e.g., antibodies, enzymes).
Key structural features influencing cross-reactivity include:
-
The core phenolic ring
-
The position and nature of the methoxy (B1213986) group
-
The position and nature of the methyl group
-
The presence and characteristics of other substituents
In the absence of direct comparative data, a predictive framework can be employed. For instance, in an immunoassay developed for a specific substituted phenol, derivatives with similar size, shape, and electronic properties at the key recognition sites are more likely to exhibit high cross-reactivity.[9]
Experimental Protocols
Peroxidase Peptide Reactivity Assay (PPRA)
This in chemico method assesses the skin sensitization potential of chemicals by measuring their reactivity towards synthetic peptides containing cysteine or lysine (B10760008) residues following enzymatic activation.[2][3]
Materials:
-
Test compound (e.g., 2-Methoxy-4-methylphenol)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Synthetic peptide containing cysteine (e.g., Ac-RFAACAA-COOH)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Prepare a stock solution of the test compound in acetonitrile.
-
In a reaction vial, mix the test compound solution, the cysteine-containing peptide solution in PBS, and HRP.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the reaction mixture at room temperature.
-
At specified time points, quench the reaction by adding a suitable agent (e.g., catalase).
-
Analyze the samples by HPLC-MS to quantify the depletion of the parent peptide and identify the formation of adducts.[2][3]
Colorimetric Bioassay for Phenolic Compounds
This assay is a general method for the detection of phenolic compounds and can be adapted to assess the relative reactivity of different derivatives.[10][11][12][13]
Materials:
-
Tyrosinase enzyme
-
Chitosan (B1678972) and Alginate polyelectrolytes
-
Filter paper
-
Test compounds (this compound derivatives)
-
Buffer solution (e.g., phosphate buffer, pH 7)
Procedure:
-
Prepare a layer-by-layer assembly on filter paper by alternately depositing layers of chitosan and alginate, entrapping tyrosinase within these layers.[10][11][13]
-
Apply a solution of the test phenolic compound to the prepared paper sensor.
-
The tyrosinase will catalyze the oxidation of the phenol to a quinone.
-
The generated quinone will bind to the immobilized chitosan, resulting in a color change.[10][11][13]
-
Quantify the color change using a scanner or a spectrophotometer. The intensity of the color is proportional to the concentration and reactivity of the phenolic compound.[11]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the biological activity and detection of these compounds, the following diagrams illustrate a key activation pathway and a general experimental workflow.
Caption: Enzymatic activation of 2-methoxy-4-methylphenol to a reactive quinone methide.
Caption: General workflow for assessing cross-reactivity of phenolic derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. In chemico evaluation of prohapten skin sensitizers: behavior of 2-methoxy-4-(¹³C)methylphenol in the peroxidase peptide reactivity assay (PPRA) as an alternative to animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Ethyl-2-methoxy-6-methylphenol | C10H14O2 | CID 183540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Colorimetric paper bioassay for the detection of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative analysis of the formation of "2-Methoxy-6-methylphenol" from different lignin sources
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the variable potential of different lignin (B12514952) types as a feedstock for the value-added chemical, 2-Methoxy-6-methylphenol.
The sustainable production of aromatic fine chemicals is a cornerstone of green chemistry, with lignin standing out as a vast and renewable feedstock. This guide provides a comparative analysis of the formation of this compound, a valuable building block in pharmaceuticals and other high-value applications, from three primary lignin sources: softwood, hardwood, and herbaceous biomass. The formation of this specific phenol (B47542) is a multi-step process, beginning with the depolymerization of lignin into primary phenolic monomers, followed by a targeted catalytic methylation. The efficiency of this process is intrinsically linked to the inherent chemical structure of the parent lignin.
Lignin Source and its Impact on Primary Phenolic Monomer Yield
Lignin is a complex polymer comprised of three main monolignol units: p-coumaryl alcohol (H-unit), coniferyl alcohol (G-unit), and sinapyl alcohol (S-unit). The relative abundance of these units varies significantly between different plant types, which in turn dictates the composition of the phenolic monomers obtained after depolymerization.
-
Softwood Lignin: Primarily composed of G-units, the depolymerization of softwood lignin, such as that from pine, predominantly yields guaiacol (B22219) and its derivatives.
-
Hardwood Lignin: Contains a mixture of G and S-units, leading to the formation of both guaiacol and syringol derivatives upon depolymerization.
-
Herbaceous Lignin: Composed of H, G, and S-units, resulting in a more complex mixture of phenolic monomers, including p-coumaric acid derivatives in addition to guaiacyl and syringyl compounds.
The yield of these primary monomers is a critical first step in the synthesis of this compound. The following table summarizes typical phenolic monomer yields from different lignin sources obtained through pyrolysis, a common thermochemical depolymerization method.
| Lignin Source | Lignin Type | Primary Phenolic Monomers | Total Phenolic Monomer Yield (wt%) | Reference |
| Pine | Softwood (Organosolv) | Guaiacol-type | 9.51 | [1] |
| Poplar | Hardwood (Organosolv) | Syringol & Guaiacol-type | 8.61 | [1] |
| Corn Stover | Herbaceous (Milled Wood Lignin) | p-Coumarate, Guaiacol & Syringol-type | 16.26 | [1] |
Synthesis of this compound: A Two-Step Approach
As this compound is not a direct product of lignin depolymerization, its synthesis requires a subsequent catalytic step. The most direct pathway involves the ortho-methylation of guaiacol (2-methoxyphenol), a primary product from softwood and hardwood lignin.
Experimental Protocols
This section outlines a generalized two-step experimental protocol for the production of this compound from a given lignin source.
Step 1: Lignin Depolymerization (Example: Pyrolysis)
-
Lignin Extraction: Lignin is first extracted from the biomass. The Organosolv process is a common method that yields high-purity lignin. For example, pine wood sawdust can be treated with a mixture of ethanol (B145695) and water at elevated temperatures to solubilize the lignin.[2]
-
Pyrolysis: The extracted lignin is subjected to fast pyrolysis. This is typically carried out in a pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) system for analytical scale, or a larger reactor for preparative scale.
-
Apparatus: A pyrolyzer connected to a GC-MS.
-
Procedure: A small amount of dried lignin (approx. 1 mg for analytical scale) is placed in a quartz tube. The sample is rapidly heated to a high temperature (e.g., 500-650°C) in an inert atmosphere (e.g., Helium). The volatile products are then directly transferred to the GC-MS for separation and identification.[3]
-
-
Product Analysis: The resulting bio-oil is analyzed by GC-MS to identify and quantify the phenolic monomers, primarily guaiacol from softwood lignin.
Step 2: Catalytic Ortho-Methylation of Guaiacol
-
Reactant Preparation: A mixture of guaiacol (obtained from the previous step or as a pure standard), a methylating agent (e.g., methanol), and a catalyst is prepared.
-
Catalytic Reaction: The reaction is typically carried out in a fixed-bed reactor.
-
Catalyst: Metal oxides, such as iron-based catalysts, have shown high selectivity for the ortho-methylation of phenols.[4]
-
Reaction Conditions: The reactant mixture is vaporized and passed over the heated catalyst bed (e.g., 300-400°C) in a stream of carrier gas (e.g., nitrogen).
-
-
Product Collection and Analysis: The reaction products are condensed and collected. The product mixture is then analyzed by GC-MS to determine the conversion of guaiacol and the yield and selectivity of this compound.
Estimated Yield of this compound
The final yield of this compound is dependent on the yield of guaiacol from the initial lignin depolymerization and the efficiency of the subsequent methylation step. While specific data for the direct conversion of different lignins to this specific product is scarce, we can provide a comparative estimation based on available data.
| Lignin Source | Lignin Type | Estimated Guaiacol Yield from Depolymerization (wt% of lignin) | Estimated Yield of this compound (wt% of initial lignin) |
| Pine | Softwood | High | Higher Potential |
| Poplar | Hardwood | Moderate | Moderate Potential |
| Corn Stover | Herbaceous | Lower | Lower Potential |
Note: These are estimations and actual yields will vary based on the specific lignin extraction, depolymerization, and catalytic methylation conditions.
Visualizing the Process: Workflow and Reaction Pathway
To better illustrate the process, the following diagrams, generated using the DOT language for Graphviz, outline the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the production of this compound from different lignin sources.
Caption: Proposed reaction pathway for the catalytic ortho-methylation of guaiacol to this compound.
Concluding Remarks
The selection of lignin source material is a critical determinant in the potential yield of this compound. Softwood lignins, with their high guaiacyl content, represent the most promising feedstock for this specific conversion. Hardwood lignins offer a moderate potential, while herbaceous lignins, due to their more complex monomer composition, present a greater challenge for achieving high selectivity. Further research focusing on the optimization of both the depolymerization of specific lignins to maximize guaiacol yield and the subsequent catalytic methylation step is essential for the development of an efficient and economically viable biorefinery process for the production of this compound.
References
- 1. A Comparison of Phenolic Monomers Produced from Different Types of Lignin by Phosphotungstic Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignin Extraction from Waste Pine Sawdust Using a Biomass Derived Binary Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Py-GC/MS analysis [bio-protocol.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal of 2-Methoxy-6-methylphenol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Methoxy-6-methylphenol is critical for maintaining a secure research environment and protecting personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this chemical, in line with established safety protocols. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound and to have the appropriate safety measures in place.
Engineering Controls: All work with this compound, including waste consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][3] Safety showers and eyewash stations must be readily accessible.[1][4]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye and Face Protection: Chemical splash goggles or a full-face shield.[5][6][7]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or neoprene.
-
Body Protection: A fully buttoned laboratory coat. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[1]
General Handling Practices:
-
Thoroughly wash hands and any exposed skin after handling the substance.[5][7][8]
-
Do not eat, drink, or smoke in designated laboratory areas where chemicals are handled or stored.[7][8]
Summary of Disposal and Safety Parameters
While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes the key operational parameters for the safe management of this compound waste.
| Parameter | Guideline | Citations |
| Waste Classification | Hazardous Waste. Must be managed in accordance with US EPA regulations (40 CFR §261.3) and relevant state/local laws. | [5][7][9] |
| Disposal Method | Incineration at a licensed chemical disposal facility, often equipped with an afterburner and scrubber. | [2][10] |
| Prohibited Disposal | Do not dispose of down the drain or in standard municipal trash.[2][3][11] | [2][3][11] |
| Waste Storage Location | In a designated and clearly marked Satellite Accumulation Area (SAA) at or near the point of generation. | [2] |
| Waste Container | Chemically compatible, puncture-proof, and sealable containers. Must be clearly labeled as "Hazardous Waste" with the chemical name. | [2][3][12] |
| Container Management | Keep containers securely closed at all times, except when actively adding waste.[2][3] | [2][3] |
| Spill Cleanup Residue | Absorbent materials used for spills must also be collected and disposed of as hazardous waste. | [2][5][13] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Properly segregate waste to prevent incompatible materials from mixing.
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and compatible waste container.[2]
-
Contaminated Labware: Items such as pipette tips, gloves, and empty vials contaminated with this compound must be collected separately.[2][3][12] Place these items in a dedicated, puncture-proof, and sealable container clearly labeled as hazardous waste.[2][3]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed container. Do not mix with other waste streams unless compatibility has been verified.
-
Step 2: On-Site Storage
-
Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated SAA. This area must be under the control of laboratory personnel.[2]
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the waste, and are kept securely closed to prevent leaks or spills.[2][3]
-
Labeling: Every waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[3][13]
Step 3: Final Disposal Procedure
-
Contact EH&S: Arrange for waste removal by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][12]
-
Regulatory Compliance: The final disposal must adhere to all federal, state, and local regulations. The waste generator is responsible for ensuring the waste is accurately classified and managed.[5][7]
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area. Remove all sources of ignition.[5][6]
-
Contain Spill:
-
Small Spills (<50 mL): Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[2][5][13] Carefully sweep or scoop the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[5][13]
-
Large Spills (>50 mL): Evacuate the laboratory, close the doors, and immediately contact your institution's EH&S department or emergency response team.[13]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.
-
Prevent Environmental Release: Do not allow the spilled chemical or contaminated cleaning materials to enter drains or waterways.[2][5][9]
Caption: Disposal Workflow for this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. youtube.com [youtube.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
Essential Safety and Operational Guide for Handling 2-Methoxy-6-methylphenol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methoxy-6-methylphenol, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed and is also toxic to aquatic life with long-lasting effects.[1][2][4]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][4] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2][4] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2][4] |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation[1] |
| Chronic Aquatic Toxicity | Category 2 | Warning | H411: Toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) Protocol
A systematic approach to selecting and using Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. Always use PPE as the final line of defense, after implementing engineering and administrative controls.[5][6]
References
- 1. aksci.com [aksci.com]
- 2. This compound | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
